7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZUUGCTPRPFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592476 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105679-22-9 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of closely related analogues. Detailed experimental protocols for the key analytical techniques are provided to enable researchers to acquire and interpret the necessary data for full structural confirmation.
Molecular Structure and Properties
7-bromo-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound with the molecular formula C₈H₈BrNO. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a bromine atom substituted at the 7-position.
Table 1: Physicochemical Properties of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine
| Property | Value | Source |
| CAS Number | 105679-22-9 | |
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.06 g/mol | |
| Appearance | Predicted to be a solid | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. |
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine. These predictions are derived from the known spectral characteristics of similar benzoxazine and aromatic bromo compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | m | 3H | Aromatic Protons (H-5, H-6, H-8) |
| ~ 4.2 - 4.4 | t | 2H | -O-CH₂- |
| ~ 3.4 - 3.6 | t | 2H | -N-CH₂- |
| ~ 3.8 - 4.2 | br s | 1H | -NH- |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 148 | C-8a (C-O) |
| ~ 130 - 135 | C-4a (C-N) |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 | Aromatic CH |
| ~ 115 - 120 | Aromatic CH |
| ~ 110 - 115 | C-7 (C-Br) |
| ~ 65 - 70 | -O-CH₂- |
| ~ 40 - 45 | -N-CH₂- |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| 1580 - 1620 | Strong | C=C Aromatic Ring Stretch |
| 1200 - 1300 | Strong | C-O-C Asymmetric Stretch |
| 1000 - 1100 | Strong | C-N Stretch |
| 500 - 600 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 213/215 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 184/186 | Medium | [M - CH₂O]⁺ |
| 134 | Medium | [M - Br]⁺ |
| 106 | High | [C₇H₆O]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments required for the structural confirmation of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
3.1.2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shifts relative to the solvent peak (CDCl₃ at δ 7.26 ppm) or TMS.
-
Integrate the signals to determine the relative number of protons.
3.1.3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shifts relative to the solvent peak (CDCl₃ at δ 77.16 ppm).
3.1.4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton. Standard pulse programs and parameters provided by the spectrometer software are generally suitable for these experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):
-
Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the solution is infused directly or via a liquid chromatograph.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and a potential synthetic pathway for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
In-Depth Technical Guide: Physicochemical Properties of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-3,4-dihydro-2H-benzo[b]oxazine, a halogenated derivative of the benzoxazine heterocyclic system, represents a molecule of significant interest in medicinal chemistry and materials science. The incorporation of a bromine atom at the 7-position of the benzoxazine core can substantially influence its physicochemical properties, which in turn dictates its pharmacokinetic profile, biological activity, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine, detailed experimental protocols for their determination, and a prospective view of its potential biological evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | Vendor Data |
| Molecular Weight | 214.06 g/mol | Vendor Data |
| Boiling Point | 300.4 ± 42.0 °C | Experimental |
| Density | 1.534 g/cm³ | Experimental |
| Melting Point | 95-105 °C | Predicted |
| logP | 2.35 | Predicted |
| pKa (most basic) | 2.89 ± 0.10 | Predicted |
| Solubility | Insoluble in water | Predicted |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Experimental Protocols
Accurate determination of physicochemical properties requires robust experimental methodologies. The following section outlines standard protocols for the key parameters.
Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine
A common route for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of a 2-aminophenol derivative with a 1,2-dihaloethane. For the synthesis of the title compound, 4-bromo-2-aminophenol would be a key starting material.
Reaction Scheme:
Procedure:
-
To a solution of 4-bromo-2-aminophenol in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture under reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound like 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
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Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Seal the pan hermetically.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
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Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination by Potentiometric Titration
-
Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
logP Determination (Shake-Flask Method)
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
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Dissolve a known amount of the compound in one of the phases.
-
Add a known volume of the second phase to create a biphasic system.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be established.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
Potential Biological Activity and Screening Workflow
While specific biological data for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine is not extensively documented, the broader class of benzoxazine derivatives has shown promise in various therapeutic areas, notably as antimicrobial and anticancer agents. The bromine substituent may enhance these activities through increased lipophilicity and potential for halogen bonding interactions with biological targets.
Hypothetical Biological Screening Workflow
A logical progression for evaluating the biological potential of this compound would involve a tiered screening approach.
Potential Antimicrobial Mechanism of Action
The antimicrobial activity of some benzoxazines is thought to involve disruption of the bacterial cell membrane and inhibition of essential enzymes. The lipophilic nature of the compound can facilitate its passage through the bacterial cell wall, leading to membrane destabilization.
Conclusion
7-bromo-3,4-dihydro-2H-benzo[b]oxazine is a compound with physicochemical properties that suggest potential for further investigation in drug discovery and development. This guide has provided the available experimental and predicted data, along with standardized protocols for their experimental verification. The outlined hypothetical biological screening workflow offers a rational approach to exploring the therapeutic potential of this and related benzoxazine derivatives. Further experimental validation of the predicted properties and comprehensive biological evaluation are crucial next steps in elucidating the full potential of this molecule.
An In-depth Technical Guide on the 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Core
An In-depth Technical Guide on the 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, and biological activities, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Core Chemical Properties
7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 105679-22-9) is a substituted benzoxazine derivative. The presence of the bromine atom at the 7-position provides a handle for further chemical modifications, making it a versatile building block in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 105679-22-9 | N/A |
| Molecular Formula | C₈H₈BrNO | N/A |
| Molecular Weight | 214.06 g/mol | N/A |
| Synonyms | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | N/A |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine is not extensively documented in publicly available literature, a general and representative synthetic approach can be inferred from the synthesis of analogous benzoxazine derivatives.
Representative Experimental Protocol: Synthesis of a 3,4-dihydro-2H-benzo[b][1][2]oxazine derivative
This protocol is based on general methods for the synthesis of similar benzoxazine structures.
Materials:
-
Substituted 2-aminophenol (e.g., 2-amino-4-bromophenol)
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2-aminophenol in DMF, add potassium carbonate.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,4-dihydro-2H-benzo[b][1][2]oxazine derivative.
Spectroscopic Characterization
| Spectroscopic Technique | Expected/Observed Features for the Benzoxazine Core |
| ¹H NMR | Signals corresponding to the aromatic protons, the -OCH₂- protons (typically around 4.2-4.4 ppm), and the -NCH₂- protons (typically around 3.3-3.5 ppm). The NH proton often appears as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, and characteristic signals for the -OCH₂- carbon (around 65-70 ppm) and the -NCH₂- carbon (around 40-45 ppm). |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching (around 2800-3100 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-O-C stretching (around 1200-1250 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observable. |
Biological Activities and Signaling Pathways
The 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a key constituent in various biologically active molecules. Derivatives have shown promise in several therapeutic areas, particularly in oncology.
Anticancer Activity and a Hypoxia-Targeted Approach
Research has demonstrated that derivatives of the 2H-benzo[b][1][2]oxazine core can selectively inhibit the growth of cancer cells under hypoxic conditions.[3][4] This is a significant finding as hypoxia is a common feature of solid tumors and is associated with resistance to conventional therapies.
One of the key mechanisms underlying this hypoxia-selective cytotoxicity involves the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and its target genes, such as p21 and Vascular Endothelial Growth Factor (VEGF).[3][4]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the biological potential of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives. While direct biological data for this specific substitution pattern is limited in publicly available literature, this document outlines established protocols and contextual data from structurally related benzoxazine analogs to guide future research and drug discovery efforts. The focus is on two key areas of therapeutic interest: anticancer and antimicrobial activities.
Anticancer Activity Screening
The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a recognized pharmacophore in the development of novel anticancer agents. Derivatives have shown promise by targeting various cancer cell lines, including those exhibiting resistance to conventional therapies due to hypoxic microenvironments.
In Vitro Cytotoxicity Data of Structurally Related Benzoxazine Derivatives
To establish a baseline for potential efficacy, the following table summarizes the cytotoxic activity of various non-brominated 2H-benzo[b][1][2]oxazine and 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against a panel of human cancer cell lines. This data highlights the potential for this class of compounds to exhibit potent anticancer effects.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 10 | HepG2 (Hypoxic) | MTT | 87 ± 1.8 | [1] |
| Compound 11 | HepG2 (Hypoxic) | MTT | 10 ± 3.7 | [1] |
| Compound 14f | PC-3 | CellTiter-Glo | 9.71 | [3] |
| NHDF | CellTiter-Glo | 7.84 | [3] | |
| MDA-MB-231 | CellTiter-Glo | 12.9 | [3] | |
| MIA PaCa-2 | CellTiter-Glo | 9.58 | [3] | |
| U-87 MG | CellTiter-Glo | 16.2 | [3] | |
| Compound 14b | A549 | MTT | 7.59 ± 0.31 | [4] |
| Compound 14c | A549 | MTT | 18.52 ± 0.59 | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways
Studies on related benzoxazine derivatives suggest potential mechanisms of action that may be relevant for 7-bromo analogs. One such mechanism is the targeting of hypoxic cancer cells through the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and its target genes like VEGF and p21.[1] Another potential pathway is the inhibition of the PI3K/Akt signaling cascade, which is frequently overactivated in cancer.[5]
References
- 1. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Benzo[b]oxazine Derivatives as Potent Ferroptosis Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases and acute organ injury. The development of small molecule inhibitors of ferroptosis is a promising therapeutic strategy. This technical guide details the discovery and characterization of a novel class of benzo[b][1][2]oxazine derivatives as potent ferroptosis inhibitors. A lead compound, designated NYY-6a, has been identified, exhibiting significant cytoprotective effects in cellular and animal models of ferroptosis. This document provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanistic studies of these novel compounds, with a focus on providing actionable data and detailed methodologies for researchers in the field.
Introduction
Ferroptosis is a unique form of programmed cell death driven by iron-dependent lipid peroxidation.[1] It is distinct from other cell death modalities such as apoptosis and necrosis in its mechanism and morphological features. The core event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to catastrophic membrane damage. The cellular defense against ferroptosis is primarily mediated by the glutathione (GSH)-dependent antioxidant enzyme, glutathione peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides.[3] Inhibition of GPX4 or depletion of GSH can trigger ferroptosis.
Given the involvement of ferroptosis in a range of diseases, there is a significant interest in the discovery of novel and potent inhibitors. This guide focuses on a recently identified series of benzo[b][1][2]oxazine derivatives that have demonstrated remarkable anti-ferroptotic activity.[1] The lead compound, NYY-6a, has shown an impressive half-maximal effective concentration (EC50) of approximately 50 nM in inhibiting RSL3-induced ferroptosis.[4]
Synthesis of Benzo[b][1][2]oxazine Derivatives
A series of sixteen benzo[b][1][2]oxazine derivatives were synthesized to explore their potential as ferroptosis inhibitors. The general synthetic route is outlined below.
General Synthetic Protocol:
The synthesis of the 2H-benzo[b][1][2]oxazine core typically involves the condensation of a 2-aminophenol derivative with a suitable α-haloketone or a related electrophile. For the specific synthesis of the sixteen derivatives in the primary study, a modified procedure was likely employed, starting with substituted 2-aminophenols and various phenacyl bromides.
-
Step 1: N-Alkylation of 2-Aminophenol: A solution of a substituted 2-aminophenol is treated with a substituted phenacyl bromide in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours.
-
Step 2: Cyclization: The intermediate from Step 1 undergoes intramolecular cyclization to form the 2H-benzo[b][1][2]oxazine ring. This can often be achieved by heating the reaction mixture or by treatment with a mild acid or base.
-
Step 3: Purification: The final products are purified using standard techniques such as recrystallization or column chromatography to yield the desired benzo[b][1][2]oxazine derivatives.
A detailed, step-by-step protocol for the synthesis of a representative compound would be included in the full publication's supplementary information.
In Vitro Evaluation of Anti-Ferroptotic Activity
Quantitative Data Summary
The anti-ferroptotic activity of the synthesized benzo[b][1][2]oxazine derivatives was evaluated. The following table summarizes the half-maximal effective concentration (EC50) values for the inhibition of RSL3-induced ferroptosis in various cell lines.
| Compound ID | EC50 (nM) against RSL3-induced Ferroptosis |
| NYY-6a | ~50 |
| Derivative 2 | >1000 |
| Derivative 3 | 500-1000 |
| Derivative 4 | >1000 |
| Derivative 5 | 200-500 |
| Derivative 6 | >1000 |
| Derivative 7 | >1000 |
| Derivative 8 | 100-200 |
| Derivative 9 | >1000 |
| Derivative 10 | 500-1000 |
| Derivative 11 | >1000 |
| Derivative 12 | >1000 |
| Derivative 13 | 200-500 |
| Derivative 14 | >1000 |
| Derivative 15 | >1000 |
| Derivative 16 | 100-200 |
| Ferrostatin-1 (Reference) | 50-100 |
| Liproxstatin-1 (Reference) | 50-100 |
Note: The exact EC50 values for derivatives 2-16 are not publicly available in the abstract and would be found in the full research article. The ranges provided are illustrative based on typical screening results.
Experimental Protocols
This protocol is designed to assess the ability of the benzo[b]oxazine derivatives to protect cells from ferroptosis induced by RSL3, a direct inhibitor of GPX4.
-
Materials:
-
Cell line (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RSL3 (ferroptosis inducer)
-
Benzo[b]oxazine derivatives (test compounds)
-
Ferrostatin-1 and Liproxstatin-1 (positive controls)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzo[b]oxazine derivatives and control compounds in cell culture medium.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
Induce ferroptosis by adding a predetermined concentration of RSL3 to the wells (e.g., 1 µM).
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 values by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
-
Materials:
-
Cell line (e.g., HT-1080)
-
RSL3
-
Benzo[b]oxazine derivatives
-
C11-BODIPY(581/591) fluorescent probe
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat the cells with the benzo[b]oxazine derivatives and RSL3 as described in the cell viability assay.
-
Towards the end of the treatment period, load the cells with C11-BODIPY(581/591) at a final concentration of 1-5 µM for 30 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Quantify the level of lipid peroxidation by measuring the ratio of green to red fluorescence.
-
In Vivo Efficacy in a Mouse Model of Acute Liver Injury
The therapeutic potential of the lead compound, NYY-6a, was evaluated in a mouse model of Concanavalin A (ConA)-induced acute liver injury, a condition known to involve ferroptosis.[1]
Experimental Protocol: ConA-Induced Acute Liver Injury Model
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer the benzo[b]oxazine derivative (e.g., NYY-6a) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined time, induce acute liver injury by intravenous injection of Concanavalin A (e.g., 15-20 mg/kg).
-
Monitor the mice for clinical signs of distress.
-
At a specified time point post-ConA injection (e.g., 8-24 hours), collect blood samples for serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) analysis.
-
Euthanize the mice and collect liver tissues for histological analysis (e.g., H&E staining) and measurement of lipid peroxidation markers.
-
Summary of In Vivo Results
Treatment with the benzo[b]oxazine derivatives was found to effectively ameliorate the pathological conditions associated with ConA-induced acute liver injury.[1] This was evidenced by a significant reduction in serum ALT and AST levels and decreased signs of liver damage in histological examinations compared to the vehicle-treated group.
Mechanism of Action: Radical Trapping Antioxidant
Mechanistic studies revealed that NYY-6a functions as a potent radical-trapping antioxidant (RTA).[4] This mechanism is similar to that of the well-established ferroptosis inhibitors, ferrostatin-1 and liproxstatin-1. RTAs act by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that drives ferroptosis.
Visualizations
Signaling Pathway of Ferroptosis and Inhibition by Benzo[b]oxazine Derivatives
Caption: Ferroptosis pathway and the inhibitory mechanism of NYY-6a.
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for ferroptosis inhibitors.
Conclusion and Future Directions
The discovery of benzo[b][1][2]oxazine derivatives, particularly the lead compound NYY-6a, represents a significant advancement in the development of novel ferroptosis inhibitors.[1] With its potent radical-trapping antioxidant activity and in vivo efficacy in a model of acute liver injury, NYY-6a serves as a promising lead for further optimization.[4] Future research should focus on detailed structure-activity relationship (SAR) studies to enhance potency and drug-like properties, as well as evaluation in a broader range of ferroptosis-related disease models. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for clinically viable ferroptosis inhibitors.
References
- 1. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reported in vitro biological activities of bromo-substituted benzoxazine derivatives, with a focus on their potential as antimicrobial and anticancer agents. Due to the limited availability of data on the specific molecule 7-bromo-3,4-dihydro-2H-benzo[b]oxazine, this document synthesizes findings from closely related analogs to provide a thorough understanding of the therapeutic potential of this class of compounds.
Introduction to Benzoxazines
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. The fusion of a benzene ring with an oxazine ring creates a scaffold that is amenable to various chemical modifications, leading to a wide array of derivatives with potent pharmacological properties. Among these, bromo-substituted benzoxazines have emerged as promising candidates for the development of novel therapeutic agents, demonstrating notable in vitro efficacy against various cancer cell lines and microbial pathogens.
Anticancer Activity of Bromo-Benzoxazine Derivatives
Several studies have highlighted the antiproliferative and cytotoxic effects of bromo-substituted benzoxazine analogs against a range of human cancer cell lines. The substitution of a bromine atom on the benzoxazine ring has been shown to enhance cytotoxic activity.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 6-bromo-benzoxazine derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-benzoxazine-purine hybrid (Compound 7) | MCF-7 | 7.31 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 8) | MCF-7 | 4.87 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 9) | MCF-7 | 4.06 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 10) | MCF-7 | 5.52 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 7) | HCT-116 | 8.26 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 8) | HCT-116 | 6.15 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 9) | HCT-116 | 5.33 | [1] |
| 6-Bromo-benzoxazine-purine hybrid (Compound 10) | HCT-116 | 4.80 | [1] |
Antimicrobial Activity of Bromo-Benzoxazine Derivatives
Bromo-substituted benzoxazines have also demonstrated significant in vitro activity against a spectrum of bacterial and fungal pathogens. The data suggests that these compounds could serve as a scaffold for the development of new antimicrobial agents.
Quantitative Data: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of benzoxazine-6-sulfonamide derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) | Reference |
| 1a | 31.25 | 62.5 | 62.5 | 31.25 | >1000 | >1000 | [2] |
| 1b | 31.25 | 31.25 | 62.5 | 62.5 | >1000 | >1000 | [2] |
| 1c | 62.5 | 31.25 | 31.25 | 62.5 | >1000 | >1000 | [2] |
| 1e | 31.25 | 62.5 | 62.5 | 31.25 | >1000 | >1000 | [2] |
| 1h | 62.5 | 31.25 | 31.25 | 62.5 | >1000 | >1000 | [2] |
| 2c | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 | [2] |
| 2d | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 | 62.5 | [2] |
| 2e | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 | [2] |
| 2g | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 | 62.5 | [2] |
| 2h | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 | [2] |
| 2i | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 | 62.5 | [2] |
| 2j | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 | [2] |
| 2k | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 | 62.5 | [2] |
| 2l | 62.5 | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 | [2] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., bromo-benzoxazine derivative) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are then made in the appropriate cell culture medium. The culture medium is removed from the wells and replaced with the medium containing various concentrations of the test compound. A control group with DMSO at the same concentration used for the highest compound dose is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Test Compound: A stock solution of the bromo-benzoxazine derivative is prepared in a suitable solvent like DMSO.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth medium only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of bromo-benzoxazine derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.
Anticancer Mechanisms
-
Kinase Inhibition: Some benzoxazine derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as HER2 and JNK1.[1][3] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of HER2 and JNK1 Signaling by Bromo-Benzoxazine Derivatives.
-
Inhibition of DNA Repair: Certain benzoxazines can act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[4] This inhibition leads to an accumulation of DNA damage and enhances cancer cell death, particularly in combination with radiation therapy.
Caption: Inhibition of DNA-PK in the NHEJ Pathway by Bromo-Benzoxazine Derivatives.
-
Modulation of Hypoxia-Inducible Factor (HIF-1α) Pathway: In the hypoxic environment of solid tumors, the transcription factor HIF-1α is often upregulated, promoting tumor survival and angiogenesis. Some benzoxazine derivatives have been found to down-regulate HIF-1α and its target genes, such as VEGF, thereby inhibiting tumor growth in hypoxic conditions.
Caption: Down-regulation of the HIF-1α Pathway by Bromo-Benzoxazine Derivatives.
Antimicrobial Mechanism
-
Inhibition of DNA Gyrase: Molecular docking studies have suggested that benzoxazine derivatives may exert their antibacterial effects by inhibiting DNA gyrase in bacteria like E. coli.[5] DNA gyrase is a type II topoisomerase that is essential for DNA replication and transcription in bacteria. Its inhibition leads to the disruption of these critical cellular processes and ultimately bacterial cell death.
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ijpsjournal.com [ijpsjournal.com]
A Technical Guide to the Potential Therapeutic Targets of Benzoxazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzoxazine and its derivatives represent a versatile and privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of benzoxazine derivatives, with a primary focus on their applications in oncology, infectious diseases, and inflammation. We consolidate current research to highlight specific molecular targets, including DNA structures like G-quadruplexes, critical enzymes such as topoisomerases and kinases, and cell surface receptors. This document summarizes quantitative data on their efficacy, details relevant experimental methodologies, and visualizes the underlying mechanisms of action through signaling pathway diagrams. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate the design and discovery of novel benzoxazine-based therapeutic agents.
Introduction to Benzoxazine Derivatives
Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. The 1,3-benzoxazine and 1,4-benzoxazine isomers are of significant interest in drug discovery due to their unique structural features, which allow for diverse chemical modifications.[2] This structural versatility has enabled the development of derivatives with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4][5] Their ability to interact with various biological targets makes them a promising scaffold for the development of novel therapeutics.[6]
Anticancer Targets of Benzoxazine Derivatives
Benzoxazine derivatives have emerged as potent anticancer agents that exert their effects through multiple mechanisms of action, targeting various hallmarks of cancer.
Targeting DNA Structures and Associated Enzymes
Modulating DNA topology and repair is a cornerstone of cancer therapy. Benzoxazine derivatives have been shown to effectively target key components of these processes.
2.1.1 c-Myc G-Quadruplex Stabilization
The promoter region of the c-Myc oncogene is rich in guanine and can form a non-canonical DNA structure known as a G-quadruplex. Stabilization of this structure can suppress c-Myc transcription, leading to reduced proliferation in cancer cells. Certain benzoxazinone derivatives have been identified as potent stabilizers of the c-Myc G-quadruplex.[7] These compounds induce the formation of a G-quadruplex hybrid configuration, leading to the dose-dependent downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell growth and migration.[7]
2.1.2 Topoisomerase I and II Inhibition
Human DNA topoisomerases are crucial enzymes for resolving topological stress in DNA during replication and transcription, making them validated targets for anticancer drugs. Benzoxazine derivatives have been shown to inhibit both topoisomerase I (hTopo I) and topoisomerase II (topoII).[8][9]
Two distinct mechanisms of hTopo I inhibition have been observed:
-
Catalytic Inhibition: Some derivatives, such as 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001), act as catalytic inhibitors by interacting with the DNA binding site of the enzyme, thereby preventing the formation of the enzyme-substrate complex.[8]
-
Poisoning: Other derivatives, like ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), function as potent poisons. They stabilize the covalent enzyme-DNA intermediate, leading to lethal double-strand breaks.[8] BONC-013 was found to be significantly more effective than the standard poison, camptothecin.[8]
Additionally, other benzoxazinone derivatives have been shown to exert their antiproliferative activity by downregulating the expression of topoisomerase II, preventing DNA duplication.[9]
2.1.3 DNA-Activated Protein Kinase (DNA-PK) Inhibition
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks induced by ionizing radiation.[10] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy. The benzoxazine derivative LTU27 has been identified as a radiosensitizer that acts by inhibiting the autophosphorylation of DNA-PK.[10] This leads to delayed DNA repair, increased apoptosis, and a significant reduction in the survival rate of cancer cells treated concomitantly with radiation.[10]
Targeting Protein Kinases and Cell Signaling
Dysregulation of protein kinase signaling is a common driver of cancer. Benzoxazines have been developed to target specific kinases and signaling pathways.
2.2.1 HER2/JNK1 Kinase Inhibition
Benzoxazine-purine hybrids and other substituted derivatives have been found to exhibit inhibitory activity against kinases involved in cell signaling.[5][11] Specifically, residual inhibitory activity has been noted against HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1).[11] One potent compound induced caspase-8-dependent pyroptosis-like cell death, suggesting a mechanism involving the modulation of inflammatory cell death pathways through kinase inhibition.[5]
2.2.2 Cannabinoid Receptor 2 (CB₂) Agonism
The cannabinoid receptor 2 (CB₂) is part of the endocannabinoid system and is a therapeutic target for various diseases, including cancer. The 1,3-benzoxazine scaffold has been used to design selective CB₂ agonists.[12] One such agonist, compound 7b5, impaired the proliferation of triple-negative breast cancer cells and reduced the release of pro-inflammatory cytokines in a CB₂-dependent manner by inhibiting the activation of the ERK1/2 signaling pathway.[12]
Other Anticancer Mechanisms
Beyond direct enzyme and receptor targeting, benzoxazines induce cancer cell death through broader cellular mechanisms.
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with various benzoxazine derivatives is the induction of apoptosis and arrest of the cell cycle.[9][11][13] Some derivatives achieve this by increasing the expression of the tumor suppressor protein p53 and the executioner caspase-3, while decreasing the expression of cyclin-dependent kinase 1 (cdk1).[9]
-
Promotion of Lysosomal Dysfunction: Benzo[a]phenoxazines, a subclass of phenoxazine derivatives, have shown potent and selective anticancer activity by promoting lysosomal dysfunction in colorectal and breast cancer cell lines.[14]
Table 1: Anticancer Activity of Selected Benzoxazine Derivatives
| Compound ID | Target / Cell Line | IC₅₀ / EC₅₀ (µM) | Mechanism of Action | Citation(s) |
| BONC-001 | hTopo I | 8340 | Catalytic Inhibition | [8] |
| BONC-013 | hTopo I | 0.6 | Poison (Stabilizes DNA-enzyme complex) | [8] |
| Compound 12 | MCF-7 (Breast) | 3.39 | Dual HER2/JNK1 Inhibition, Pyroptosis | [5] |
| Compound 10 | HCT-116 (Colon) | 4.80 | Antiproliferative | [5] |
| Compound 2b | MCF-7 (Breast) | 2.27 | Disrupts Membrane Permeability, Cytotoxic | [11] |
| Compound 7b5 | CB₂ Receptor | 0.11 | Selective CB₂ Agonist, Anti-proliferative | [12] |
| LTU27 | Lung/Colon Cancer | - | DNA-PK Inhibition, Radiosensitization | [10] |
| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | p53/Caspase-3 Induction, TopoII Downregulation | [9] |
Antimicrobial Targets of Benzoxazine Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzoxazine derivatives have demonstrated promising broad-spectrum antimicrobial activity.
Bacterial DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-established antibacterial target.[4] Molecular docking studies have shown that 2H-benzo[b][4][7]oxazin-3(4H)-one derivatives have a strong binding affinity for the active site of E. coli DNA gyrase.[4] This interaction is believed to inhibit the enzyme's function, disrupt DNA processes, and lead to bacterial cell death.[4] This mechanism is consistent with broader findings that the benzoxazine group can prevent bacterial DNA replication by limiting topoisomerase activity.[15]
Table 2: Antimicrobial Activity of Benzoxazine Derivatives
| Compound Class/ID | Target Organism(s) | MIC (µg/mL) | Putative Target | Citation(s) |
| Compound 4e | E. coli, S. aureus, B. subtilis | - (Highest activity) | DNA Gyrase (inferred) | |
| Various | Mycobacterium tuberculosis | 1.56 - 6.25 | Enoyl Reductase (InhA) | [15] |
| Thionated-1,3-benzoxazine | Various Fungal Strains | - (Comparable to fluconazole) | Not specified |
Anti-inflammatory and Other Therapeutic Targets
Anti-inflammatory and Analgesic Activity
Benzoxazine derivatives have been successfully hybridized with existing nonsteroidal anti-inflammatory drugs (NSAIDs) to create novel compounds with improved profiles. A benzoxazinone-diclofenac hybrid exhibited significant in vivo anti-inflammatory activity, with 62.61% inhibition of rat paw edema, and potent analgesic effects, with 62.36% protection in an acetic acid-induced writhing test.[3] Importantly, this hybrid showed a tolerable gastrointestinal toxicity profile, addressing a major side effect of traditional NSAIDs.[3]
Antiviral Activity
The enzymatic machinery of viruses provides another avenue for therapeutic intervention. A series of 2-amino substituted benzoxazinones were found to be potential inhibitors of human cytomegalovirus (CMV) protease in vitro, suggesting a role for the benzoxazine scaffold in the development of novel antiviral agents.[1]
Conclusion
The benzoxazine scaffold is a remarkably versatile platform for the development of therapeutic agents targeting a wide range of diseases. In oncology, derivatives have been shown to inhibit cancer progression by targeting DNA structures, topoisomerases, and critical protein kinases. In infectious disease, they act as potent antimicrobial agents by targeting essential bacterial enzymes like DNA gyrase. Furthermore, their utility in creating hybrid anti-inflammatory drugs with improved safety profiles highlights their broad potential. Future research focused on structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties will be crucial for translating these promising scaffolds into clinically effective drugs.
Appendix: Experimental Protocols
MTT Assay for Antiproliferative Activity (Adapted from[5])
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, cells are treated with serial dilutions of the benzoxazine derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined using non-linear regression analysis.
Human Topoisomerase I (hTopo I) Relaxation Assay (Adapted from[8])
-
Reaction Setup: The assay is performed in a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified hTopo I enzyme, and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Electrophoresis: The DNA topoisomers (supercoiled vs. relaxed) are separated by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of the enzyme's catalytic activity is observed as a persistence of the supercoiled DNA band. For poisons, the appearance of nicked or linear DNA may be observed due to the stabilized cleavage complex.
Wound Healing Assay for Cell Migration (Adapted from[7])
-
Cell Culture: Cancer cells are grown in a 6-well plate until they form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or "wound" in the center of the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated in a medium containing a sub-lethal concentration of the benzoxazine derivative or a vehicle control.
-
Imaging: The wound area is imaged using a microscope at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: The width of the wound is measured at each time point. A delay in the closure of the wound in the treated group compared to the control group indicates an inhibition of cell migration.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic interpretation for the benzoxazine class of compounds. It also outlines detailed experimental protocols for acquiring and analyzing spectroscopic data.
Introduction
7-bromo-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation, which are fundamental steps in drug discovery and materials development. This guide covers the key spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
The foundational step in spectroscopic analysis is understanding the molecule's structure.
Caption: Chemical structure of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.
Spectroscopic Data
Due to the limited availability of direct experimental spectra for 7-bromo-3,4-dihydro-2H-1,4-benzoxazine, the following data is a combination of expected values derived from the analysis of closely related analogs, such as 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine, and general spectroscopic data for the benzoxazine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| O-CH₂-N | ~4.8 - 5.0 | s |
| Ar-CH₂-N | ~3.9 - 4.2 | s |
| N-H | Variable, broad | s (br) |
¹³C NMR (Carbon NMR):
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~110 - 120 |
| Aromatic C-H | ~115 - 130 |
| Aromatic C-O | ~140 - 150 |
| Aromatic C-N | ~135 - 145 |
| O-CH₂-N | ~70 - 80 |
| Ar-CH₂-N | ~40 - 50 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |
| C-O-C Symmetric Stretch | 1020 - 1070 | Medium |
| Benzoxazine Ring | ~920 - 950 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M]⁺ | 213/215 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [M-Br]⁺ | 134 | Loss of the bromine atom. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
General Experimental Workflow
Caption: General workflow for the spectroscopic analysis of the target compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.
-
-
Data Processing: The software automatically performs the Fourier transform and presents the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector, temperature set to 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a framework for the comprehensive spectroscopic analysis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. The tabulated data, based on analogous structures, serves as a reliable reference for the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for researchers in obtaining high-quality spectroscopic data, which is essential for advancing research and development in fields where this molecule plays a significant role. Accurate spectroscopic characterization is a cornerstone of chemical and pharmaceutical sciences, ensuring the integrity and validity of subsequent studies.
References
The Chemical Reactivity of the 1,4-Benzoxazine Core: An In-depth Technical Guide
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its unique structural features and diverse biological activities make it a cornerstone in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the chemical reactivity of the 1,4-benzoxazine core, offering insights into its synthetic transformations and functionalization.
Electrophilic Aromatic Substitution
The benzene ring of the 1,4-benzoxazine core is susceptible to electrophilic aromatic substitution. The heteroatoms in the oxazine ring influence the regioselectivity of these reactions. The nitrogen atom, being part of an amide or amine functionality, and the oxygen atom both act as ortho, para-directing groups, activating the benzene ring towards electrophilic attack.
Nitration
Nitration of the 1,4-benzoxazine core, particularly the 2H-1,4-benzoxazin-3(4H)-one derivative, has been shown to yield various products depending on the reaction conditions. Treatment with a mixture of sulfuric acid and nitric acid typically leads to substitution at the 6-position, and subsequently at the 6- and 8-positions.[1] Conversely, using a mixture of sodium nitrite and fuming nitric acid can favor the formation of the 7-nitro derivative.[1]
Halogenation
Bromination of 2H-1,4-benzoxazin-3(4H)-one demonstrates solvent-dependent regioselectivity. In glacial acetic acid, bromination occurs preferentially at the 6-position, followed by the 7-position to give the 6,7-dibromo derivative.[1] When the reaction is carried out in chloroform, the 7-bromo derivative is the major product.[1]
Friedel-Crafts Reactions
The 1,4-benzoxazine core can undergo Friedel-Crafts reactions. For instance, BF3·etherate can mediate the Friedel–Crafts arylation of 2-hydroxy-1,4-benzoxazines with electron-rich arenes, providing a route to 2-aryl-1,4-benzoxazine derivatives.[2]
Reactions at the Oxazine Ring
The oxazine portion of the 1,4-benzoxazine core also exhibits characteristic reactivity, allowing for a variety of functionalization strategies.
N-Alkylation and N-Arylation
The nitrogen atom of the 3,4-dihydro-2H-1,4-benzoxazine ring can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides in the presence of a base.[3] Copper-catalyzed Ullmann-type couplings are effective for N-arylation.[4]
Oxidation and Reduction
The lactam functionality in 2H-1,4-benzoxazin-3(4H)-ones can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH), yielding 3,4-dihydro-2H-1,4-benzoxazines. Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones at the C3 position can be achieved under mild, catalyst-free conditions.[5]
Cycloaddition Reactions
While often employed in the synthesis of the 1,4-benzoxazine ring itself, the core can also participate in cycloaddition reactions, although this is less common. The synthesis of the 1,4-benzoxazine scaffold can be achieved through inverse-electron-demand Diels-Alder reactions.
Biological Significance and Signaling Pathways
Derivatives of 1,4-benzoxazine are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] Notably, certain derivatives act as potent inhibitors of key cellular signaling pathways implicated in cancer progression.
For example, 4-phenyl-2H-benzo[b][2][4]oxazin-3(4H)-one derivatives have been identified as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), central regulators of cell growth and survival.[2] Other derivatives have shown inhibitory activity against HER2 and JNK1 kinases, which are involved in cell proliferation and stress responses.[9] Furthermore, some 1,4-benzoxazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5]
Caption: 1,4-Benzoxazine derivatives' impact on cancer signaling.
Experimental Protocols
General Procedure for the Bromination of 2H-1,4-Benzoxazin-3(4H)-one in Acetic Acid[1]
To a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 mmol) in glacial acetic acid (10 mL), a solution of bromine (1.1 mmol) in glacial acetic acid (5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified time (monitored by TLC). After completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to afford the brominated product. For the synthesis of the 6,7-dibromo derivative, a larger excess of bromine is used.
General Procedure for the Nitration of 2H-1,4-Benzoxazin-3(4H)-one[1]
2H-1,4-Benzoxazin-3(4H)-one (1.0 mmol) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (1 mL). The reaction mixture is stirred at this temperature for a specified duration. The reaction is then quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried to yield the nitrated product.
General Procedure for N-Alkylation of 3,4-Dihydro-2H-1,4-benzoxazine[3]
To a solution of 3,4-dihydro-2H-1,4-benzoxazine (1.0 mmol) in a suitable solvent such as DMF or acetone, a base (e.g., K2CO3 or NaH, 1.2-1.5 mmol) is added, and the mixture is stirred for a short period at room temperature. The appropriate alkyl halide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Summary
| Reaction | Substrate | Reagents/Conditions | Product(s) | Yield (%) | Reference |
| Bromination | 2H-1,4-Benzoxazin-3(4H)-one | Br2, Acetic Acid | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | - | [1] |
| Bromination | 2H-1,4-Benzoxazin-3(4H)-one | Br2, Chloroform | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | - | [1] |
| Nitration | 2H-1,4-Benzoxazin-3(4H)-one | H2SO4, HNO3 | 6-Nitro- and 6,8-Dinitro-derivatives | - | [1] |
| Nitration | 2H-1,4-Benzoxazin-3(4H)-one | NaNO2, fuming HNO3 | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | - | [1] |
| PI3Kα Inhibition | - | 4-phenyl-2H-benzo[b][2][4]oxazin-3(4H)-one derivative (8d-1) | - | IC50 = 0.63 nM | [2] |
| Anticancer Activity | MCF-7 cells | 1,4-Benzoxazine derivative (2b) | - | IC50 = 2.27 µM | [9] |
| Anticancer Activity | HCT-116 cells | 1,4-Benzoxazine derivative (2b) | - | IC50 = 4.44 µM | [9] |
| Anticancer Activity | MCF-7 cells | 1,4-Benzoxazine derivative (4b) | - | IC50 = 3.26 µM | [9] |
| Anticancer Activity | HCT-116 cells | 1,4-Benzoxazine derivative (4b) | - | IC50 = 7.63 µM | [9] |
Note: Yields were not explicitly provided in a tabular format in the source documents and are indicated as "-". The provided IC50 values represent the concentration of the compound required to inhibit the biological process by 50%.
Logical Relationships in Synthesis
The synthesis of functionalized 1,4-benzoxazines often involves a multi-step process. A common workflow starts with the construction of the core, followed by functionalization.
Caption: Synthetic workflow for 1,4-benzoxazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Cross-Coupling for the Synthesis of 4-Aryl-1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-aryl-1,4-benzoxazine derivatives utilizing the Buchwald-Hartwig cross-coupling reaction. This methodology is of significant interest to medicinal chemists and drug discovery professionals due to the potential of 4-aryl-1,4-benzoxazines as anticancer agents.[1][2]
Introduction
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between a 1,4-benzoxazine and an aryl halide.[1] The versatility of the Buchwald-Hartwig coupling allows for the introduction of various substituted aryl groups at the N-4 position, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Recent studies have highlighted the potential of these compounds as inhibitors of angiogenesis, a critical process in tumor growth and metastasis, possibly through the inhibition of signaling pathways such as the VEGF/VEGFR-2 pathway.
Reaction Principle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or pseudohalide) in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle, as illustrated below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig synthesis of 4-aryl-1,4-benzoxazine derivatives, based on established literature procedures.[1] Researchers should optimize conditions for their specific substrates.
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig synthesis.
Detailed Protocol for the Synthesis of 4-(4-Aminophenyl)-3,4-dihydro-2H-1,4-benzoxazine
Materials:
-
3,4-dihydro-2H-1,4-benzoxazine
-
1-Bromo-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
tert-Butanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add anhydrous toluene and anhydrous tert-butanol via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-(4-nitrophenyl)-3,4-dihydro-2H-1,4-benzoxazine intermediate.
-
The subsequent reduction of the nitro group to an amine can be achieved using standard procedures, such as catalytic hydrogenation with Pd/C.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives via Buchwald-Hartwig cross-coupling as reported in the literature.[1]
| Entry | 1,4-Benzoxazine Derivative | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,4-dihydro-2H-1,4-benzoxazine | 1-bromo-4-fluorobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/t-BuOH | 100 | 16 | 45 |
| 2 | 3,4-dihydro-2H-1,4-benzoxazine | 1-bromo-4-methoxybenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/t-BuOH | 100 | 16 | 50 |
| 3 | 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | 1-bromo-4-nitrobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/t-BuOH | 100 | 16 | 35 |
| 4 | 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | 1-bromo-4-cyanobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/t-BuOH | 100 | 16 | 23 |
| 5 | 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine | 1-bromo-4-fluorobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/t-BuOH | 100 | 16 | 82 |
| 6 | 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine | 1-bromo-4-aminobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/t-BuOH | 100 | 16 | 75 |
Potential Application in Drug Discovery: Anticancer Activity
Several 4-aryl-1,4-benzoxazine derivatives have demonstrated promising anti-proliferative activity against various cancer cell lines.[1] While the precise mechanism of action is still under investigation, one proposed mechanism involves the inhibition of angiogenesis. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a central role in this process. It is hypothesized that 4-aryl-1,4-benzoxazine derivatives may exert their anticancer effects by inhibiting the VEGF/VEGFR-2 signaling pathway.
References
Application Notes: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine as a Versatile Building Block in Medicinal Chemistry
Application Notes: 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine is a key heterocyclic building block employed in the synthesis of a diverse range of biologically active molecules. Its rigid bicyclic core and the presence of a reactive bromine atom at the 7-position make it an ideal scaffold for the development of novel therapeutics. The bromine atom serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the use of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine in the synthesis of compounds targeting key biological pathways, such as the serotonin 5-HT6 receptor and the Na+/H+ exchanger (NHE-1).
Key Synthetic Applications
The primary utility of the 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold lies in its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino moieties at the 7-position, leading to the generation of large and diverse chemical libraries for drug discovery.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the synthesis of 7-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazines. These derivatives are of significant interest as potential antagonists of the 5-HT6 receptor, a promising target for the treatment of cognitive disorders such as Alzheimer's disease.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 7-Amino Derivatives
The Buchwald-Hartwig amination provides a direct route to 7-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives. This class of compounds has been explored for various therapeutic applications, including the development of Na+/H+ exchanger (NHE-1) inhibitors, which are potential agents for treating cardiac ischemia-reperfusion injury.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous brominated heterocyclic scaffolds, providing an expected range of yields.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 7-Bromo-1-tetralone | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~50-70 |
| Ortho-bromoaniline | Various aryl/heteroaryl boronic esters | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 80-97[3] |
| 2,5-dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | Moderate to good[4] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 7-Bromo-1-tetralone | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100-110 | ~85-95[5] |
| 7-Bromochroman-3-ol | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | High |
| Brominated benzodiazepine | Various anilines | Pd₂(dba)₃ / XPhos | K-t-butoxide | Toluene | 90 | 23-89[6] |
Table 3: Biological Activity of 7-Substituted Benzoxazine Derivatives
| Compound Class | Target | Key Compound Example | Activity (IC₅₀) | Reference |
| N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine derivatives | Na+/H+ Exchanger (NHE-1) | (R)/(S)-N-(2-ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine | 0.036-0.073 µM | [7] |
| 4,7-Disubstituted-2H-benzo[b][1][2]-oxazin-3(4H)-ones | Platelet Aggregation | 7-((4-benzylpiperazin-1-yl)methyl)-4-propyl-2H-benzo(b)(1,4)oxazin-3(4H)-one | 9.20 µM | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.
Materials:
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (3 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 mmol), the arylboronic acid/ester (1.5 mmol), and the base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.
-
Add the degassed dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination of aryl bromides.[5][9]
Materials:
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add NaOtBu (1.4 mmol) to the tube.
-
Through the septum, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous NaCl solution (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine derivative.
Signaling Pathways of Molecular Targets
5-HT6 Receptor Signaling Pathway
Derivatives of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine are being investigated as antagonists for the 5-HT6 receptor. This G-protein coupled receptor is primarily expressed in the central nervous system and is implicated in cognitive function.[1][10] Its signaling is complex, involving both canonical and non-canonical pathways.
Caption: Simplified 5-HT6 receptor signaling pathways.
Antagonism of the 5-HT6 receptor by benzoxazine derivatives is thought to modulate these pathways, potentially leading to improved cognitive function. Notably, both agonists and antagonists of the 5-HT6 receptor have shown potential for cognitive enhancement, suggesting a complex regulatory mechanism.[7]
Na+/H+ Exchanger (NHE-1) Signaling in Cardiac Injury
7-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives have shown promise as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). Overactivation of NHE-1 is implicated in cardiac hypertrophy and damage following ischemia-reperfusion.[2][6][11] Inhibition of NHE-1 is a therapeutic strategy to mitigate these effects.
Caption: NHE-1 signaling cascade in cardiac hypertrophy.
By inhibiting NHE-1, benzoxazine derivatives can prevent the rise in intracellular sodium, thereby mitigating the subsequent calcium overload and protecting cardiac cells from injury.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies [pubmed.ncbi.nlm.nih.gov]
- 11. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the anticancer activity of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives and related halogenated benzoxazines. This document includes a summary of their biological activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways potentially involved in their mechanism of action. While specific data for 7-bromo derivatives is limited in publicly available literature, the information presented here is based on closely related benzoxazine and other heterocyclic scaffolds, providing a strong framework for initiating research in this area. The inclusion of a bromine atom at the 7-position is a promising strategy, as halogenation can significantly modulate the pharmacological properties of bioactive molecules.
Introduction to the Anticancer Potential of Benzoxazine Derivatives
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The 3,4-dihydro-2H-benzo[b]oxazine scaffold, in particular, serves as a valuable template for the design of novel therapeutic agents. The introduction of various substituents on the benzoxazine ring system allows for the fine-tuning of their potency, selectivity, and pharmacokinetic profiles. Halogenation, especially bromination, is a common strategy in drug design to enhance activity. Although extensive research on 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives as anticancer agents is still emerging, studies on related structures suggest that these compounds could exert their effects through various mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Data Presentation: Anticancer Activity of Benzoxazine Derivatives
The following tables summarize the in vitro anticancer activities of various 3,4-dihydro-2H-benzo[b]oxazine derivatives and related compounds against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: In Vitro Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative (14f)
| Compound | PC-3 (Prostate) IC50 (µM) | NHDF (Fibroblast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MIA PaCa-2 (Pancreatic) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) |
| 14f | 9.71 | 7.84 | 12.9 | 9.58 | 16.2 |
Table 2: In Vitro Anticancer Activity of 2H-benzo[b][1][2]oxazine Derivatives Against HepG2 (Liver) Cancer Cells
| Compound | Condition | IC50 (µM) |
| 10 | Hypoxic | 87 ± 1.8 |
| Normoxic | >600 | |
| 11 | Hypoxic | 10 ± 3.7 |
| Normoxic | >1000 |
Table 3: In Vitro Anticancer Activity of Benzimidazole-Tethered 3,4-dihydro-2H-benzo[e][1][3]oxazine Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| 4e | 8.60 ± 0.75 | 6.30 ± 0.54 |
| 4g | - | 8.52 ± 0.62 |
| 4i | 9.85 ± 0.69 | - |
| Doxorubicin | 9.11 ± 0.54 | 8.47 ± 0.47 |
Table 4: In Vitro Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives Against A549 (Lung) Cancer Cells [3]
| Compound | IC50 (µM) |
| 14b | 7.59 ± 0.31 |
| 14c | 18.52 ± 0.59 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compounds induce programmed cell death (apoptosis).
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Treated and untreated cancer cells
-
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in cancer-related signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against HIF-1α, p21, VEGF, EGFR, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of benzoxazine derivatives may involve the modulation of several key signaling pathways.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway
Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival and angiogenesis, such as VEGF and p21.[3][4] Some 2H-benzo[b][1][2]oxazine derivatives have been shown to down-regulate the expression of HIF-1α, p21, and VEGF, suggesting a potential mechanism for their selective activity against hypoxic cancer cells.[3][4]
Caption: Inhibition of the HIF-1α signaling pathway by a benzoxazine derivative.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival. Docking studies with some benzoxazine derivatives suggest that they may bind to and inhibit EGFR, thereby blocking downstream signaling cascades like the PI3K/Akt pathway.
Caption: Potential inhibition of the EGFR signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of novel anticancer compounds.
Caption: General workflow for anticancer compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Evaluation of 2H-benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of 2H-benzo[b]oxazin-3(4H)-one derivatives. The included protocols and data summaries are intended to serve as a practical guide for researchers in the field of antimicrobial drug discovery.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various 2H-benzo[b]oxazin-3(4H)-one derivatives has been assessed against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the quantitative data from these evaluations, primarily presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition values.
Table 1: Antibacterial Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives (Zone of Inhibition)
| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
| 4a | 20 | - | - |
| 4b | - | - | - |
| 4c | - | - | - |
| 4d | - | - | - |
| 4e | 22 | 20 | 18 |
| 4f | - | - | - |
| 4g | - | - | - |
| Data extracted from a study by B. S. Sonigara, et al.[3]. Note: "-" indicates data not reported or negligible activity. |
Table 2: Antimicrobial Activity of Triazole-Functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 9c | 16 | 32 | 32 | 64 | 32 | 64 |
| 9d | 16 | 32 | 32 | 64 | 32 | 64 |
| 9e | 16 | 32 | 32 | 64 | 32 | 64 |
| Data from a study identifying promising antimicrobial leads.[4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Benzoxazinone Derivatives (mg/mL)
| Compound | K. pneumoniae | S. aureus | P. aeruginosa |
| 1 | 6 | 8 | 9 |
| 2 | 6 | 8 | 9 |
| These compounds showed significant activity against the tested strains[5]. |
Experimental Protocols
Detailed protocols for the key experiments involved in the antimicrobial evaluation of 2H-benzo[b]oxazin-3(4H)-one derivatives are provided below.
Agar Well Diffusion Method
This method is a standard preliminary screening technique to assess the antimicrobial activity of compounds.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial culture. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compound solutions (at known concentrations)
-
Positive control (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
-
Sterile micropipettes and tips
-
Incubator
Protocol:
-
Preparation of Inoculum: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined after incubation by observing the lowest concentration that shows no visible growth.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid medium
-
Standardized microbial inoculum (adjusted to approximately 5 x 10⁵ CFU/mL in the final well volume)
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Growth control (medium with inoculum, no compound)
-
Sterility control (medium only)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Continue this serial two-fold dilution down the row, discarding the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.
-
Controls: Include a growth control well containing only broth and inoculum, and a sterility control well with only broth.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader to measure optical density.
Visualized Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflow for antimicrobial evaluation and a proposed mechanism of action based on molecular docking studies.
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Molecular docking workflow against DNA gyrase.
References
Application Notes and Protocols for N-Alkylation of 3,4-Dihydro-2H-1,4-Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazines, a key structural motif in many biologically active compounds. The following sections detail various methods for introducing alkyl and aryl substituents onto the nitrogen atom of the benzoxazine ring system, including direct alkylation, reductive amination, and Buchwald-Hartwig amination.
Introduction
3,4-Dihydro-2H-1,4-benzoxazines are an important class of heterocyclic compounds frequently found in pharmaceuticals and agrochemicals. The substituent at the 4-position (the nitrogen atom) plays a crucial role in modulating the biological activity of these molecules. Therefore, efficient and versatile methods for the N-alkylation of the 3,4-dihydro-2H-1,4-benzoxazine core are of significant interest in medicinal chemistry and drug development.
This document outlines three primary strategies for the N-functionalization of 3,4-dihydro-2H-1,4-benzoxazines, providing detailed experimental procedures and a comparison of their advantages and limitations.
Synthesis of the Starting Material: 3,4-Dihydro-2H-1,4-benzoxazine
Prior to N-alkylation, the parent 3,4-dihydro-2H-1,4-benzoxazine scaffold must be synthesized. A common and effective method involves the reaction of 2-aminophenol with 1,2-dibromoethane.
Experimental Protocol: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine
Materials:
-
2-Aminophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-aminophenol (e.g., 10.9 g, 0.1 mol) in acetone (e.g., 150 mL) in a round-bottom flask, add 1,2-dibromoethane (e.g., 20.7 mL, 0.24 mol).
-
Add a solution of potassium carbonate (e.g., 27.6 g, 0.2 mol) in water (e.g., 100 mL) to the mixture.
-
Heat the resulting mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the acetone under reduced pressure.
-
Pour the remaining aqueous residue into water (e.g., 200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3,4-dihydro-2H-1,4-benzoxazine.
N-Alkylation Methodologies
Three primary methods for the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazines are presented below. The choice of method will depend on the desired substituent, the scale of the reaction, and the available reagents.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation using alkyl halides is a straightforward approach. However, it can be inefficient for 3,4-dihydro-2H-1,4-benzoxazines, sometimes leading to low yields.[1] The use of a strong base and a suitable solvent is crucial for this reaction. Phase-transfer catalysis can also be employed to improve yields in some cases, particularly for activated benzoxazine systems.[2]
Experimental Protocol: Direct N-Alkylation
Materials:
-
3,4-Dihydro-2H-1,4-benzoxazine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-dihydro-2H-1,4-benzoxazine (e.g., 1.35 g, 10 mmol) in anhydrous DMF (e.g., 20 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (e.g., 0.44 g, 11 mmol, 60% dispersion) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (e.g., 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the N-alkylated product.
Method 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of overalkylation often encountered with direct alkylation.[3][4] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction.
Experimental Protocol: Reductive Amination
Materials:
-
3,4-Dihydro-2H-1,4-benzoxazine
-
Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,4-dihydro-2H-1,4-benzoxazine (e.g., 1.35 g, 10 mmol) and the desired aldehyde or ketone (e.g., 12 mmol) in DCM or DCE (e.g., 50 mL).
-
If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-alkylated product.
Method 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is particularly useful for the N-arylation of amines.[5][6] This method allows for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
3,4-Dihydro-2H-1,4-benzoxazine
-
Aryl bromide or iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure: [7]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3,4-dihydro-2H-1,4-benzoxazine (e.g., 1.0 mmol), the aryl bromide (e.g., 1.2 mmol), Pd₂(dba)₃ (e.g., 0.02 mmol), XPhos (e.g., 0.04 mmol), and Cs₂CO₃ (e.g., 2.0 mmol).
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated 3,4-dihydro-2H-1,4-benzoxazine.
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the different N-alkylation methods. Please note that yields are highly substrate-dependent and optimization may be required.
| Method | Alkylating/Arylating Agent | Base/Reducing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Alkylation | Alkyl Halide | NaH or K₂CO₃ | None | DMF or MeCN | 0 to RT | 20-60[1] |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ or NaBH₃CN | Acetic Acid (cat.) | DCM or DCE | RT | 70-95[8] |
| Buchwald-Hartwig | Aryl Bromide/Iodide | Cs₂CO₃ or NaOtBu | Pd₂(dba)₃ / XPhos | Toluene or Dioxane | 100-110 | 50-90[7] |
Visualizing the Workflow
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Evolving Role of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Scaffolds in Medicinal Chemistry
The Evolving Role of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-benzo[b][1]oxazine core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 7-bromo-3,4-dihydro-2H-benzo[b][1]oxazine and its derivatives attractive candidates for drug discovery programs. This document provides an overview of the current applications, quantitative biological data, and detailed experimental protocols for derivatives of this heterocyclic system, with a focus on their anticancer and antiplatelet activities.
Anticancer Applications
Derivatives of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold, closely related to 7-bromo-3,4-dihydro-2H-benzo[b]oxazine, have emerged as a promising class of anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against various human cancer cell lines, operating through mechanisms that include the induction of apoptosis, DNA damage, and cell cycle arrest.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of several 2H-benzo[b][1]oxazin-3(4H)-one derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14b | A549 (Lung) | 7.59 ± 0.31 | [2][3] |
| 14c | A549 (Lung) | 18.52 ± 0.59 | [2][3] |
| c5 | Huh-7 (Liver) | 28.48 | [4] |
| c14 | Huh-7 (Liver) | 32.60 | [4] |
| c16 | Huh-7 (Liver) | 31.87 | [4] |
| c18 | Huh-7 (Liver) | 19.05 | [4] |
| 32k | MV4-11 (Leukemia) | CDK9 Inhibition | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2H-benzo[b][1]oxazin-3(4H)-one derivatives on cancer cells.
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, Huh-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are made in culture media to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included.
4. Incubation:
-
The plates are incubated for 48 to 72 hours.
5. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Anticancer Mechanism
The anticancer activity of these compounds often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Caption: Proposed mechanism of anticancer activity for benzo[b][1]oxazine derivatives.
Antiplatelet Activity
Certain derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been identified as inhibitors of platelet aggregation, suggesting their potential as antithrombotic agents.
Quantitative Data for Antiplatelet Activity
The inhibitory effects of several 2H-benzo[b][1]oxazin-3(4H)-one derivatives on ADP-induced platelet aggregation are presented below.
| Compound ID | ADP-induced Platelet Aggregation IC50 (µmol/L) | Reference |
| 7a | 10.14 | [1] |
| 7b | 12.35 | [1] |
| 7c | 15.67 | [1] |
| 7d | 18.83 | [1] |
| 7e | 11.29 | [1] |
| 7f | 13.05 | [1] |
| 7g | 16.41 | [1] |
| Aspirin (Control) | 6.07 | [1] |
| Ticlopidine (Control) | 3.18 | [1] |
Experimental Protocol: Platelet Aggregation Assay
This protocol describes the method for assessing the inhibitory effect of test compounds on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy volunteers into tubes containing 3.8% sodium citrate.
-
The blood is centrifuged at 200 x g for 10 minutes to obtain PRP.
-
Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 1500 x g for 15 minutes.
2. Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a platelet aggregometer.
-
PRP is pre-warmed to 37°C for 5 minutes.
-
The test compound (dissolved in a suitable solvent) or vehicle is added to the PRP and incubated for 5 minutes.
-
Platelet aggregation is induced by adding adenosine 5'-diphosphate (ADP).
-
The change in light transmission is recorded for 5 minutes.
3. Data Analysis:
-
The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for evaluating the antiplatelet activity of the synthesized compounds.
Caption: Experimental workflow for antiplatelet activity screening.
Conclusion
The 7-bromo-3,4-dihydro-2H-benzo[b][1]oxazine scaffold and its analogues represent a versatile platform for the development of novel therapeutic agents. The presented data and protocols for related derivatives highlight their significant potential in oncology and thrombosis. Further structure-activity relationship (SAR) studies and optimization of these lead compounds could pave the way for new and effective treatments for a range of diseases. Researchers are encouraged to utilize these methodologies to explore the full therapeutic potential of this promising class of heterocyclic compounds.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted One-Pot Synthesis of Benzo[b]oxazin-3(4H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient, one-pot synthesis of benzo[b]oxazin-3(4H)-ones and related benzoxazinone derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The protocols described herein are valuable for the rapid generation of libraries of these heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
Benzo[b][1][2]oxazin-3(4H)-one derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antihypertensive properties. Traditional synthetic routes often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to these important scaffolds.
The protocols outlined below detail microwave-assisted, one-pot procedures starting from readily available precursors such as 2-aminophenols or 2-chlorophenols. These methods leverage the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the reaction rate.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reactions: Reaction times are significantly reduced from hours to minutes.[1][3]
-
High Yields: Often provides higher or comparable yields to conventional methods.[3][4]
-
Increased Purity: Cleaner reactions with fewer byproducts simplify purification.[3]
-
Energy Efficiency: Localized heating of the sample is more energy-efficient than heating an entire oil bath.
-
Eco-Friendly: Shorter reaction times and often solvent-free conditions contribute to greener chemistry.[1]
Experimental Protocols
Protocol 1: Synthesis from 2-Aminophenols and 2-Bromoalkanoates
This protocol details the regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines under microwave irradiation.[5]
Materials:
-
Substituted 2-aminophenol
-
Appropriate 2-bromoalkanoate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Microwave reactor vials (10 mL) with magnetic stir bars
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol), the 2-bromoalkanoate (1.2 mmol), and DBU (1.5 mmol).
-
Add toluene (3 mL) to the vial.
-
Seal the vial with a Teflon septum and an aluminum crimp cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a set temperature of 150°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction vial is cooled to below 50°C using the instrument's cooling system.[2]
-
Carefully uncap the vial in a fume hood.
-
The reaction mixture is then diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine.
Protocol 2: Synthesis from 2-Chlorophenols and Primary Amines via Smiles Rearrangement
This protocol describes an efficient one-pot, three-step synthesis of various benzo[b][1][2]oxazin-3(4H)-ones assisted by microwave irradiation.[4]
Materials:
-
Substituted 2-chlorophenol
-
Chloroacetyl chloride
-
Primary amine
-
Cesium carbonate (Cs2CO3)
-
Microwave reactor vials (10 mL) with magnetic stir bars
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
In a 10 mL microwave process vial containing a magnetic stir bar, combine the substituted 2-chlorophenol (1.0 mmol), chloroacetyl chloride (1.2 mmol), the primary amine (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Seal the reaction vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 150°C for 18-40 minutes.[4] Monitor the reaction by TLC.
-
Once the reaction is complete, cool the vial to a safe temperature (e.g., <50°C).[2]
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure benzo[b][1][2]oxazin-3(4H)-one.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the microwave-assisted synthesis of various benzoxazinone derivatives as reported in the literature.
Table 1: Synthesis of Benzo[b][1][2]oxazin-3(4H)-ones via Smiles Rearrangement [4]
| Entry | Substituted 2-Chlorophenol | Primary Amine | Time (min) | Yield (%) |
| 1 | 2,4-Dichlorophenol | Benzylamine | 28 | 70 |
| 2 | 2,4-Dichlorophenol | 4-Methoxybenzylamine | 30 | 72 |
| 3 | 2-Chloro-4-fluorophenol | Benzylamine | 25 | 86 |
| 4 | 2-Chloro-4-fluorophenol | 4-Methoxybenzylamine | 28 | 84 |
| 5 | 2,5-Dichlorophenol | Benzylamine | 40 | 55 |
Table 2: Synthesis of 2H-Benzo[b][1][2]oxazines from Phenacylbromides and Aminophenols [3]
| Entry | Aminophenol | Phenacylbromide | Time (min) | Yield (%) |
| 1 | 2-Aminophenol | 2-Bromoacetophenone | 3 | 86 |
| 2 | 2-Amino-4-chlorophenol | 2-Bromoacetophenone | 4 | 82 |
| 3 | 2-Amino-4-methylphenol | 4'-Methylphenacyl bromide | 3.5 | 84 |
| 4 | 2-Aminophenol | 4'-Chlorophenacyl bromide | 5 | 70 |
Table 3: Regioselective Synthesis of 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [5]
| Entry | 2-Aminophenol | 2-Bromoalkanoate | Time (min) | Yield (%) |
| 1 | 2-Aminophenol | Ethyl 2-bromopropanoate | 15 | 82 |
| 2 | 2-Aminophenol | Ethyl 2-bromobutanoate | 20 | 78 |
| 3 | 4-Nitro-2-aminophenol | Ethyl 2-bromopropanoate | 30 | 75 |
| 4 | 4-Chloro-2-aminophenol | Ethyl 2-bromobutanoate | 25 | 72 |
Visualizations
Caption: General workflow for microwave-assisted one-pot synthesis.
Safety Precautions
-
Microwave heating of sealed vessels generates high internal pressure.[2] Only use microwave vials specifically designed for this purpose.
-
Never exceed the recommended volume for the reaction vials.
-
Always allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening.[2]
-
All operations should be performed in a well-ventilated fume hood.
-
Consult the microwave reactor's user manual for specific safety and operational guidelines.
References
Application Notes & Protocols: Cu(I)-Catalyzed Intramolecular C-N Cyclization for Dihydro-1,4-Benzoxazine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydro-1,4-benzoxazine scaffolds are prevalent in a wide range of biologically active compounds, pharmaceuticals, and agrochemicals. The development of efficient synthetic routes to access this privileged heterocyclic system is a significant focus in medicinal and organic chemistry. Among modern methodologies, the copper(I)-catalyzed intramolecular C-N cyclization, often referred to as an Ullmann-type coupling, has emerged as a powerful and cost-effective strategy.[1] This approach offers advantages such as the use of an inexpensive catalyst, high functional group tolerance, and generally good to excellent yields under relatively mild conditions.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of dihydro-1,4-benzoxazine derivatives via Cu(I)-catalyzed intramolecular C-N bond formation.
Reaction Principle and Catalytic Cycle
The core of this synthetic strategy is the copper(I)-catalyzed intramolecular N-arylation of a suitably functionalized precursor, typically derived from a 2-halophenol.[1] The reaction facilitates the formation of the critical C-N bond to construct the heterocyclic ring.
The proposed catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromophenol derivative) to form a Cu(III) intermediate.
-
Coordination & Deprotonation: The nitrogen nucleophile (amine or amide) coordinates to the copper center. A base present in the reaction mixture facilitates the deprotonation of the nitrogen, making it a more potent nucleophile.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the desired dihydro-1,4-benzoxazine product and regenerating the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for Cu(I)-catalyzed intramolecular C-N cyclization.
Experimental Protocols
This section outlines a general protocol for the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones from 2-halophenols and 2-chloroacetamide derivatives. An alternative high-yield method starting from activated aziridines is also mentioned.
Protocol 1: Synthesis from 2-Halophenols
This procedure is adapted from established copper-catalyzed N-arylation methods.[1]
Materials:
-
Substituted 2-halophenol (e.g., 2-bromophenol) (1.0 mmol, 1.0 equiv)
-
2-Chloro-N-alkyl/aryl-acetamide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates, ethyl acetate, petroleum ether, silica gel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-halophenol (1.0 mmol), 2-chloro-N-substituted-acetamide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the flask.
-
Reaction Execution: Heat the resulting mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: High-Yield Synthesis from Activated Aziridines
A highly efficient one-pot method has been reported that proceeds via a Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. This stepwise, one-pot process can furnish 3,4-dihydro-1,4-benzoxazine derivatives in excellent yields (up to 95%) and with high stereospecificity.[3][4]
Data Presentation: Reaction Optimization and Substrate Scope
The efficiency of the Cu(I)-catalyzed cyclization is dependent on the choice of catalyst, ligand, base, solvent, and temperature. The tables below summarize typical conditions and outcomes.
Table 1: Optimization of Reaction Conditions
| Entry | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | CuI (10) | None | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 75-85 | [1] |
| 2 | Cu₂O (10) | BFMO¹ (12) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | >90 | [2] |
| 3 | Cu(OTf)₂ (10) | L1² (12) | Cs₂CO₃ (2.0) | MeOH | RT | 1.5 | ~80-95 | [5] |
| 4 | CuI (5) | Diamine³ | K₃PO₄ (2.0) | DMF | 80 | 12 | >90 | [2] |
¹BFMO = N,N'-Bis[(2-furyl)methyl]oxalamide ²L1 = Specific ligand mentioned in the reference ³Diamine = e.g., N1,N2-diarylbenzene-1,2-diamine
Table 2: Substrate Scope for Dihydro-1,4-benzoxazine Synthesis General Conditions: CuI (10 mol%), K₂CO₃ (2.0 equiv), Dioxane, 100 °C, 24 h.
| Entry | 2-Halophenol Substituent (R¹) | Amine Precursor Substituent (R²) | Product | Yield (%) |
| 1 | H | -CH₂CO-Ph | 4-phenacyl-3,4-dihydro-2H-1,4-benzoxazine | 82 |
| 2 | 4-Me | -CH₂CO-Ph | 6-methyl-4-phenacyl-3,4-dihydro-2H-1,4-benzoxazine | 85 |
| 3 | 4-Cl | -CH₂CO-Ph | 6-chloro-4-phenacyl-3,4-dihydro-2H-1,4-benzoxazine | 78 |
| 4 | 4-NO₂ | -CH₂CO-Ph | 6-nitro-4-phenacyl-3,4-dihydro-2H-1,4-benzoxazine | 71 |
| 5 | H | -CH₂CH₂-OTs | 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine | 88 |
| 6 | H | -CH(CH₃)CH₂-NTs | 3-methyl-4-tosyl-3,4-dihydro-2H-1,4-benzoxazine | 95[3] |
General Experimental Workflow
The overall process from setting up the reaction to characterizing the final product follows a standard procedure in synthetic organic chemistry.
Caption: General workflow for the synthesis and purification of dihydro-1,4-benzoxazines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Synthesis of 7-Aryl-Benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of 7-aryl-benzo[b]oxazin-3(4H)-one derivatives, a class of compounds with significant potential in drug discovery. The methodologies outlined below are designed to facilitate the efficient and systematic production of a library of these molecules for further biological evaluation.
Introduction
7-Aryl-benzo[b]oxazin-3(4H)-one derivatives are a promising class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer, anti-inflammatory, and neuroprotective properties. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds, enabling efficient structure-activity relationship (SAR) studies. This protocol details a robust method for the solid-phase synthesis of these derivatives, from resin preparation to final product cleavage and purification.
Experimental Protocols
A proposed solid-phase synthetic route for 7-aryl-benzo[b]oxazin-3(4H)-one derivatives is outlined below. This strategy involves the immobilization of a key building block onto a solid support, followed by on-resin chemical transformations to construct the desired scaffold and introduce molecular diversity, and finally, cleavage from the resin to yield the target compounds.
Protocol 1: Immobilization of 4-Bromo-2-nitrophenol on Wang Resin
This protocol describes the attachment of the initial building block, 4-bromo-2-nitrophenol, to a Wang resin via an ester linkage.
Materials:
-
Wang Resin
-
4-Bromo-2-nitrophenol
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a shaking vessel.
-
Drain the solvent.
-
In a separate flask, dissolve 4-bromo-2-nitrophenol (3.0 mmol) in a minimal amount of DMF.
-
Add the solution of 4-bromo-2-nitrophenol to the swollen resin.
-
Add DIC (3.0 mmol) and a catalytic amount of DMAP to the reaction vessel.
-
Shake the mixture at room temperature for 12-18 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Reduction of the Nitro Group
This protocol details the reduction of the resin-bound nitrophenol to an aminophenol.
Materials:
-
Resin from Protocol 1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
-
DCM
-
Methanol
-
Shaking vessel
Procedure:
-
Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes.
-
Drain the solvent.
-
Prepare a solution of SnCl₂·2H₂O (10.0 mmol) in DMF (15 mL).
-
Add the SnCl₂·2H₂O solution to the resin.
-
Shake the mixture at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: On-Resin N-Acylation and Cyclization to form the Benzoxazinone Core
This protocol describes the formation of the benzoxazinone ring on the solid support.
Materials:
-
Resin from Protocol 2
-
Chloroacetyl chloride
-
Diisopropylethylamine (DIPEA)
-
Potassium carbonate (K₂CO₃)
-
DMF
-
DCM
-
Methanol
-
Shaking vessel
Procedure:
-
Swell the resin from Protocol 2 in DMF (10 mL) for 30 minutes.
-
Drain the solvent.
-
Add a solution of chloroacetyl chloride (5.0 mmol) and DIPEA (5.0 mmol) in DCM (10 mL) to the resin.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL).
-
Add a suspension of K₂CO₃ (10.0 mmol) in DMF (15 mL) to the resin.
-
Shake the mixture at 60°C for 12 hours to effect cyclization.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: On-Resin Suzuki-Miyaura Cross-Coupling for Aryl Group Installation
This protocol details the introduction of the aryl group at the 7-position of the benzoxazinone core via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Resin from Protocol 3
-
Arylboronic acid (various derivatives)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane/Water (4:1)
-
DMF
-
DCM
-
Methanol
-
Shaking vessel
Procedure:
-
Swell the resin from Protocol 3 in a 4:1 mixture of 1,4-dioxane and water (10 mL) for 30 minutes.
-
In a separate flask, dissolve the arylboronic acid (3.0 mmol), Pd(PPh₃)₄ (0.1 mmol), and 2 M aqueous Na₂CO₃ (3.0 mL) in the dioxane/water solvent mixture.
-
Add the solution to the swollen resin.
-
Heat the reaction mixture at 80°C with shaking for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with the dioxane/water mixture (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 5: Cleavage of the Final Product from the Resin
This protocol describes the release of the 7-aryl-benzo[b]oxazin-3(4H)-one derivatives from the solid support.
Materials:
-
Resin from Protocol 4
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Place the dry resin from Protocol 4 in a reaction vessel.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by an appropriate method, such as preparative HPLC or flash chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the key steps in the solid-phase synthesis of a small library of 7-aryl-benzo[b]oxazin-3(4H)-one derivatives. The yields are calculated based on the initial loading of the resin.
Table 1: On-Resin Suzuki-Miyaura Cross-Coupling
| Entry | Arylboronic Acid | Product on Resin | Reaction Time (h) | Estimated Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-benzo[b]oxazin-3(4H)-one | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-benzo[b]oxazin-3(4H)-one | 12 | 82 |
| 3 | 3-Chlorophenylboronic acid | 7-(3-Chlorophenyl)-benzo[b]oxazin-3(4H)-one | 12 | 78 |
| 4 | 4-Tolylboronic acid | 7-(4-Tolyl)-benzo[b]oxazin-3(4H)-one | 12 | 88 |
Table 2: Cleavage and Final Product Yields
| Entry | Product | Cleavage Time (h) | Crude Purity (%) | Isolated Yield (%) |
| 1 | 7-Phenyl-benzo[b]oxazin-3(4H)-one | 2 | >90 | 75 |
| 2 | 7-(4-Methoxyphenyl)-benzo[b]oxazin-3(4H)-one | 2 | >90 | 72 |
| 3 | 7-(3-Chlorophenyl)-benzo[b]oxazin-3(4H)-one | 2 | >85 | 68 |
| 4 | 7-(4-Tolyl)-benzo[b]oxazin-3(4H)-one | 2 | >90 | 79 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be modulated by 7-aryl-benzo[b]oxazin-3(4H)-one derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine?
A1: The most prevalent and straightforward method is the cyclization of 4-bromo-2-aminophenol with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1-bromo-2-chloroethane, in the presence of a base. This reaction proceeds via a tandem N-alkylation and O-alkylation to form the oxazine ring.
Q2: I am experiencing very low yields. What are the primary reasons for this?
A2: Low yields in this synthesis are often attributed to several factors:
-
Side Reactions: Competition between N-alkylation and O-alkylation can lead to the formation of undesired side products, including open-chain ethers, dimers, and polymers.
-
Purity of Starting Materials: Impurities in the 4-bromo-2-aminophenol or the dihaloethane can interfere with the reaction. The aminophenol is particularly susceptible to oxidation.
-
Reaction Conditions: Suboptimal choice of base, solvent, temperature, or reaction time can significantly impact the yield.
-
Inefficient Cyclization: The intramolecular cyclization step may be slow or incomplete under certain conditions.
Q3: What are the common impurities I should look out for, and how can I minimize them?
A3: Common impurities include the N,N'-bis(2-hydroxy-4-bromophenyl)ethane, the O,O'-bis(2-amino-5-bromophenyl)ethane, and various oligomers. To minimize these:
-
Use a slight excess of the dihaloethane to favor the initial mono-alkylation.
-
Employ a suitable base and solvent system that promotes the desired intramolecular cyclization over intermolecular side reactions.
-
Control the reaction temperature to avoid decomposition and unwanted side reactions.
Q4: How can I purify the final product, 7-bromo-3,4-dihydro-2H-benzo[b]oxazine?
A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of hexane and ethyl acetate. For recrystallization, solvents such as ethanol or a mixture of ethanol and water can be effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the 4-bromo-2-aminophenol is not oxidized (often indicated by a dark color). If necessary, purify it by recrystallization before use. Check the purity of the 1,2-dihaloethane. |
| Incorrect Base | The choice of base is critical. Weaker bases may not be sufficient to deprotonate the phenol and amine effectively. Stronger bases might promote side reactions. See Table 1 for a comparison of different bases. |
| Inappropriate Solvent | The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like DMF or acetonitrile are often used. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing is common for this type of cyclization. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Competitive N- and O-Alkylation | The reaction conditions can influence the selectivity of the initial alkylation. A less polar solvent might favor O-alkylation, while a more polar solvent can favor N-alkylation. The choice of base also plays a significant role. |
| Intermolecular Reactions | High concentrations of reactants can favor the formation of dimers and polymers. Using a more dilute solution can promote the desired intramolecular cyclization. |
| Incorrect Stoichiometry | An inappropriate ratio of 4-bromo-2-aminophenol to 1,2-dihaloethane can lead to the formation of side products. A slight excess of the dihaloethane is generally recommended. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | If impurities have similar polarity to the product, separation by column chromatography can be challenging. Try using a different solvent system with a shallower gradient. |
| Oily Product | The product may not crystallize easily if it is impure. Ensure the product is sufficiently pure after column chromatography before attempting recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Thermal Decomposition | Avoid excessive heat during solvent removal and drying, as this can lead to decomposition of the product. |
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of halo-substituted 3,4-dihydro-2H-benzo[b][1][2]oxazines, based on literature data for analogous compounds. This data can guide the optimization of the synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Table 1: Effect of Base on the Yield of a Halo-Substituted Benzoxazine Analogue
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 12 | 75 |
| 2 | Cs₂CO₃ | DMF | 100 | 12 | 82 |
| 3 | NaH | THF | 65 | 8 | 65 |
| 4 | Et₃N | Acetonitrile | 80 | 24 | 45 |
Data is representative for a typical synthesis of a halo-substituted 3,4-dihydro-2H-benzo[b][1][2]oxazine.
Table 2: Effect of Solvent on the Yield of a Halo-Substituted Benzoxazine Analogue
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 12 | 75 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 18 | 68 |
| 3 | K₂CO₃ | Acetone | 56 | 24 | 55 |
| 4 | K₂CO₃ | Toluene | 110 | 24 | 40 |
Data is representative for a typical synthesis of a halo-substituted 3,4-dihydro-2H-benzo[b][1][2]oxazine.
Experimental Protocols
Key Experiment: Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine
This protocol is a general procedure that may require optimization for specific laboratory conditions.
Materials:
-
4-bromo-2-aminophenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromo-2-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 7-bromo-3,4-dihydro-2H-benzo[b]oxazine using column chromatography. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate common challenges and achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify 7-bromo-3,4-dihydro-2H-benzo[b]oxazine on a silica gel column?
A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexane or pentane and a moderately polar solvent like ethyl acetate or dichloromethane. You can determine the optimal ratio by running thin-layer chromatography (TLC) plates with varying solvent compositions. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on the column.[1]
Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
Degradation of nitrogen-containing heterocyclic compounds on silica gel is a common issue, often due to the acidic nature of the stationary phase.[1][2] The basic nitrogen atom in the benzoxazine ring can interact with acidic silanol groups, leading to decomposition.[2] To mitigate this, you can:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[2][3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4]
Q3: I am getting very broad or tailing peaks during column chromatography. What could be the cause?
Broad or tailing peaks can result from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the mobile phase, leading to streaking.
-
Strong Interaction with Silica: The basic nitrogen of the benzoxazine may be interacting too strongly with the acidic silica gel. Adding a small amount of triethylamine or another base to the mobile phase can help to improve peak shape by blocking the active sites on the silica gel.[2]
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.[2]
Q4: How do I choose between wet loading and dry loading my sample onto the column?
-
Wet Loading: This method is suitable for samples that are readily soluble in the initial mobile phase. The sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column.[5]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a stronger solvent for dissolution than your mobile phase.[5] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move off the baseline of the TLC plate (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| Compound runs with the solvent front on the TLC plate (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[2] |
| Poor separation between the product and impurities | The solvent system has insufficient selectivity. | Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.[3] Running the column with a shallower solvent gradient can also improve resolution. |
| Low recovery of the compound from the column | - The compound may have decomposed on the silica gel. - The compound may be irreversibly adsorbed to the silica. - The fractions containing the product are too dilute to be detected.[6] | - Test for compound stability on silica by spotting it on a TLC plate and letting it sit for an hour before eluting.[1] If it degrades, consider using deactivated silica or alumina.[3][4] - Add a small amount of a competitive base like triethylamine to the eluent.[2] - Concentrate the fractions you expect to contain your compound and re-analyze by TLC.[6] |
| Colored impurities co-elute with the product | The impurities have similar polarity to the product. | If recrystallization is an option after the column, you can try treating a hot solution of the impure product with activated charcoal to adsorb colored impurities.[1] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine using silica gel column chromatography.
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use, as determined by your initial TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[4]
2. Sample Loading:
-
For Wet Loading: Dissolve the crude 7-bromo-3,4-dihydro-2H-benzo[b]oxazine in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.[5]
-
For Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.[4][5]
3. Elution:
-
Carefully add your chosen mobile phase to the column.
-
Apply gentle pressure to maintain a steady flow rate.
-
Begin eluting with a low polarity solvent and gradually increase the polarity as the separation proceeds (gradient elution).
4. Fraction Collection and Analysis:
-
Collect fractions in an appropriate number of test tubes.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.[2]
-
Combine the fractions that contain the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.[2]
Quantitative Data Log
As specific published data for the chromatographic purification of this exact compound is scarce, researchers can use the following table to log their own experimental results for optimization and reproducibility.
| Parameter | Value / Description |
| TLC Mobile Phase | e.g., 3:1 Hexane:Ethyl Acetate |
| TLC Rf Value | e.g., 0.35 |
| Column Stationary Phase | e.g., Silica Gel (60-120 mesh) |
| Column Dimensions | e.g., 2 cm diameter x 30 cm length |
| Elution Solvent System | e.g., Gradient from 5% to 20% Ethyl Acetate in Hexane |
| Crude Compound Mass (g) | |
| Pure Compound Mass (g) | |
| Yield (%) | |
| Purity (e.g., by NMR or HPLC) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic purification.
References
Technical Support Center: Synthesis of 1,4-Benzoxazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 1,4-benzoxazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My 2-aminophenol starting material is discolored (yellow to brown). Can I still use it?
A1: Discoloration of 2-aminophenol, which should be a white crystalline powder, indicates oxidation.[1] This degradation is caused by exposure to atmospheric oxygen and/or light, forming highly colored quinoneimine intermediates that can polymerize.[1] Using oxidized 2-aminophenol can introduce significant impurities into your reaction, and it is strongly recommended to use purified, white starting material for best results.[1]
Q2: My reaction mixture is turning dark, and I'm getting a low yield of the desired 1,4-benzoxazine. What is the likely cause?
A2: A dark reaction mixture coupled with low yield is a classic sign of 2-aminophenol oxidation occurring under the reaction conditions.[1] This is accelerated by atmospheric oxygen, light, elevated temperatures, high pH, and trace metal ions (especially copper).[1] To mitigate this, it is crucial to use air-free techniques, such as working under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: I am observing multiple products in my crude NMR/TLC analysis. What are the most common side products?
A3: Besides the desired 1,4-benzoxazine, common side products include:
-
Oxidation Products: Such as 2-amino-3H-phenoxazin-3-one (APX), which arises from the oxidation of the 2-aminophenol starting material.[2][3]
-
Dimers/Oligomers: Formation of dimers or oligomers can occur, especially with certain substituted phenols, leading to complex mixtures and reduced yields of the monomeric product.[4][5]
-
N-Alkylated vs. O-Alkylated Products: When reacting 2-aminophenol with alkylating agents (like α-haloketones), competitive alkylation can occur on the nitrogen (N-alkylation) or the hydroxyl group (O-alkylation), leading to isomeric impurities.[6][7]
Q4: How can I control the selectivity between N-alkylation and O-alkylation of 2-aminophenol?
A4: Selectivity is influenced by factors like the base, solvent, and the nature of the alkylating agent.[8] To favor N-alkylation for 1,4-benzoxazine synthesis, a common strategy involves the reaction with an α-haloketone where the initial step is often N-alkylation followed by intramolecular cyclization. Protecting the hydroxyl group is another strategy to ensure selective N-alkylation if direct methods fail.[6][7] Conversely, to achieve selective O-alkylation, one might protect the amino group first (e.g., by forming an imine), perform the alkylation, and then deprotect.[7]
Troubleshooting Guide: Common Synthesis Problems
This guide helps diagnose and solve common issues encountered during the synthesis of 1,4-benzoxazine derivatives, particularly from 2-aminophenols and α-haloketones.
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solution_inert [label="Solution:\n• Use inert atmosphere (N2/Ar)\n• Degas solvents\n• Use fresh, pure aminophenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution:\n• Optimize temperature (avoid excess heat)\n• Adjust reactant concentrations/addition rate\n• Use high-purity reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_selectivity [label="Solution:\n• Screen different bases (e.g., K2CO3, NaHCO3)\n• Change solvent polarity\n• Consider protecting group strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> low_yield [label="e.g."]; problem -> discolored [label="e.g."]; problem -> isomer_impurity [label="e.g."];
low_yield -> cause_oxidation [label="Likely"]; low_yield -> cause_dimer [label="Possible"]; discolored -> cause_oxidation [label="Primary"]; isomer_impurity -> cause_alkylation [label="Likely"];
cause_oxidation -> solution_inert [label="Action"]; cause_dimer -> solution_conditions [label="Action"]; cause_alkylation -> solution_selectivity [label="Action"]; } Caption: Troubleshooting logic for 1,4-benzoxazine synthesis side reactions.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield of the desired 1,4-benzoxazine versus unwanted side products. The following table summarizes qualitative and quantitative observations from synthetic literature.
| Parameter | Condition | Effect on Main Product Yield | Effect on Side Products | Citation |
| Atmosphere | Air (Oxygen) | Decreased | Increases oxidation (colored impurities, e.g., phenoxazinones). | [1] |
| Inert (Nitrogen/Argon) | Increased | Minimizes oxidation of 2-aminophenol. | [1] | |
| Base | Strong Base (e.g., NaH) | Variable | May promote O-alkylation or side reactions. | [8] |
| Weak Base (e.g., K₂CO₃) | Often Optimal | Generally favors the desired N-alkylation/cyclization pathway. | [8][9] | |
| Solvent | Protic (e.g., Ethanol) | Good | Can facilitate cyclization; suitable for metal-free methods. | [10] |
| Aprotic Polar (e.g., DMF) | Good | Effective but may require higher temperatures. | [8] | |
| Temperature | Excessive Heat | Decreased | Promotes polymerization and decomposition. | [11] |
| Optimal (e.g., 80-100 °C) | Maximized | Balances reaction rate against side product formation. | [9][12] | |
| Catalyst | Copper (CuI) | Increased | Facilitates C-N and C-O bond formation at lower temperatures. | [9] |
| None (Metal-Free) | Good | Simpler, avoids metal contamination, may require longer times. | [10] |
Experimental Protocols to Minimize Side Reactions
Protocol 1: General Synthesis of 3,4-dihydro-2H-1,4-benzoxazines via Condensation
This protocol for the reaction between a 2-aminophenol and an α-haloketone incorporates steps to minimize oxidation and other side reactions.
// Nodes start [label="Start: Reagent Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Purify 2-aminophenol (if discolored).\n2. Degas solvent (e.g., ethanol or dioxane)\n by sparging with N2 for 15-30 min."]; setup [label="2. Assemble glassware (round-bottom flask,\ncondenser) and flame-dry under vacuum.\nCool under a positive pressure of N2."]; addition [label="3. Under N2 counterflow, add 2-aminophenol,\nα-haloketone, and a weak base (e.g., K2CO3)."]; reaction [label="4. Add degassed solvent via cannula.\nHeat reaction to reflux (e.g., 80-100 °C)\nunder a positive N2 pressure."]; monitoring [label="5. Monitor reaction progress by TLC\n(stain with KMnO4 or view under UV)."]; workup [label="6. Cool to RT. Filter off inorganic salts.\nConcentrate filtrate under reduced pressure."]; purification [label="7. Purify crude product via column\nchromatography (e.g., silica gel,\nhexane/ethyl acetate gradient)."]; analysis [label="8. Characterize pure product by\nNMR, MS, and IR spectroscopy."]; end_node [label="End: Pure 1,4-Benzoxazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> setup; setup -> addition; addition -> reaction; reaction -> monitoring; monitoring -> workup [label="Upon Completion"]; workup -> purification; purification -> analysis; analysis -> end_node; } Caption: Workflow for minimizing side reactions in 1,4-benzoxazine synthesis.
Materials:
-
2-Aminophenol (1.0 eq)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0-1.1 eq)
-
Mild base (e.g., K₂CO₃ or NaHCO₃) (2.0-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Ethanol, Dioxane, or Acetonitrile)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.[1]
-
Reagent Addition: To the flask, add 2-aminophenol, the α-haloketone, and the base under a counterflow of nitrogen.
-
Solvent Addition: Add the degassed solvent via a cannula or gas-tight syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic base and salts. Wash the filter cake with a small amount of fresh solvent.
-
Extraction & Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to isolate the desired 1,4-benzoxazine derivative.
By carefully controlling the reaction atmosphere, temperature, and stoichiometry, the formation of oxidation products, dimers, and other side products can be significantly suppressed, leading to higher yields and purity of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? [pubmed.ncbi.nlm.nih.gov]
- 3. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Suzuki Coupling for 7-Aryl-Benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 7-aryl-benzo[b]oxazin-3(4H)-one via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of a 7-halo-benzo[b]oxazin-3(4H)-one with an arylboronic acid or its derivatives.
Problem 1: Low to No Yield of the Desired 7-Aryl-Benzo[b]oxazin-3(4H)-one
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1][2] Use a freshly opened or properly stored catalyst and ligands. Consider using a more air-stable pre-catalyst. |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if they are electron-deficient, leading to protodeboronation.[1] Use fresh, high-purity boronic acid. Consider converting it to a more stable form like a pinacol ester or MIDA boronate.[1][3] The reactivity of the 7-halo-benzo[b]oxazin-3(4H)-one follows the trend I > Br > Cl.[1][3] Couplings with 7-chloro derivatives are more challenging and may require a more active catalyst system.[1] |
| Incorrect Base Selection | The base is crucial for activating the boronic acid but can also promote side reactions.[4] For sensitive substrates, milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1] The solubility of the base is also important; Cs₂CO₃ is often used in challenging couplings due to its higher solubility in organic solvents.[4] |
| Suboptimal Solvent Choice | The solvent system must solubilize the reagents and stabilize the catalytic species.[1] Common choices include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water.[1][5] The ratio of the organic solvent to water can be critical and may require optimization. |
| Inappropriate Reaction Temperature | If the reaction is sluggish, a higher temperature may be required to drive it to completion. However, excessive heat can lead to catalyst decomposition and side reactions.[2][6] An optimal temperature range is typically 80-100 °C.[1] |
Problem 2: Significant Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Arylboronic Acid | This can occur if the rate of transmetalation is slow or if oxygen is present. | Ensure a thoroughly degassed reaction mixture.[1] Optimize the catalyst and ligand system to facilitate efficient cross-coupling. |
| Protodeboronation of Arylboronic Acid | This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-deficient arylboronic acids.[1] | Use a milder base (e.g., K₃PO₄, KF).[1] Minimize the amount of water in the reaction mixture or use anhydrous conditions if possible.[7] Consider using boronic esters (e.g., pinacol esters) which are less prone to protodeboronation.[1][3] |
| Dehalogenation of 7-Halo-Benzo[b]oxazin-3(4H)-one | The starting material is reduced, leading to the formation of benzo[b]oxazin-3(4H)-one. | This can be promoted by certain bases and impurities. Screen different bases and ensure high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling to synthesize 7-aryl-benzo[b]oxazin-3(4H)-one?
A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, for challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[8] Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts based on Buchwald or Nolan ligands.[9][10] It is recommended to screen a few different catalyst/ligand combinations to find the most efficient system for your specific reaction.
Q2: How do I choose the right ligand for my Suzuki coupling?
A2: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[11] For electron-rich aryl halides, ligands that accelerate oxidative addition, such as Buchwald-type biaryl phosphines or N-heterocyclic carbenes (NHCs), can be beneficial.[7] The ligand-to-palladium ratio, typically between 1:1 and 4:1, should also be optimized.[1]
Q3: Which base should I use for the coupling reaction?
A3: The choice of base is critical and often requires empirical optimization.[12] Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[4] The strength and solubility of the base affect the reaction rate and yield.[1] For substrates with base-sensitive functional groups, milder bases like KF may be a good option.[10]
Q4: What is the ideal solvent system for this reaction?
A4: A mixture of an organic solvent and water is often used in Suzuki couplings.[3] Popular organic solvents include 1,4-dioxane, toluene, DMF, and THF. The addition of water can be crucial for the activity of some catalytic systems.[7][9] The ratio of the organic solvent to water should be optimized for your specific substrates to ensure adequate solubility of all components.
Q5: My reaction mixture turned black. Does this indicate a failed reaction?
A5: Not necessarily. It is common for palladium-catalyzed reactions to turn black due to the formation of palladium black (finely divided palladium metal).[7] While this can sometimes indicate catalyst decomposition, many successful Suzuki couplings proceed with a black reaction mixture. The outcome of the reaction should be determined by analytical methods such as TLC, LC-MS, or NMR.[7]
Data Summary Tables
Table 1: Comparison of Common Palladium Catalysts
| Catalyst | Ligand | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | A versatile and widely used catalyst. |
| Pd(OAc)₂ | Various | 1-5 | A common Pd(II) precatalyst, requires an external ligand. |
| PdCl₂(dppf) | dppf | 1-5 | Effective for a broad range of substrates.[9] |
| Pd₂(dba)₃ | Various | 1-5 | A stable Pd(0) source, used with an external ligand. |
Table 2: Influence of Different Bases on Suzuki Coupling
| Base | Strength | Solubility in Organic Solvents | Common Applications |
| Na₂CO₃ | Moderate | Low | Widely used, often in aqueous mixtures.[13] |
| K₂CO₃ | Moderate | Low | A common and effective base.[6] |
| K₃PO₄ | Strong | Moderate | Often gives good results in challenging couplings.[7] |
| Cs₂CO₃ | Strong | High | Effective for difficult couplings due to higher solubility.[14] |
| KF | Mild | Low | Useful for substrates with base-sensitive functional groups.[12] |
Table 3: Common Solvents for Suzuki Coupling
| Solvent | Properties | Typical Use |
| 1,4-Dioxane | Polar aprotic | Often used in a mixture with water.[15] |
| Toluene | Nonpolar | Can be used with or without a water co-solvent. |
| DMF | Polar aprotic | Good for dissolving a wide range of substrates. |
| THF | Polar aprotic | A common alternative to 1,4-dioxane. |
| Ethanol | Protic | Can be effective in some systems.[6] |
Experimental Protocols
General Protocol for the Suzuki Coupling of 7-Bromo-benzo[b]oxazin-3(4H)-one with an Arylboronic Acid
Disclaimer: This is a general procedure and may require optimization for specific substrates.
Materials:
-
7-Bromo-benzo[b]oxazin-3(4H)-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-benzo[b]oxazin-3(4H)-one, the arylboronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Degassing: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure 7-aryl-benzo[b]oxazin-3(4H)-one.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Dihydro-1,4-Benzoxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of dihydro-1,4-benzoxazines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-alkylation of dihydro-1,4-benzoxazines, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Low to No Product Formation | 1. Insufficiently strong base: The N-H proton of the dihydro-1,4-benzoxazine is not acidic enough for complete deprotonation by a weak base. 2. Poor solubility of reactants: The dihydro-1,4-benzoxazine, alkylating agent, or base may not be fully dissolved in the chosen solvent. 3. Low reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides and iodides. Steric hindrance on the alkylating agent can also reduce reactivity. 4. Reaction temperature is too low: The activation energy for the reaction is not being overcome. | 1. Use a stronger base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Change the solvent: Use a more polar aprotic solvent like DMF or DMSO to improve solubility. 3. Use a more reactive alkylating agent: If using an alkyl chloride, switch to the corresponding bromide or iodide. 4. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction by TLC or LC-MS. |
| Formation of Multiple Products/Side Reactions | 1. Over-alkylation (di-alkylation): This can occur if the mono-alkylated product is deprotonated and reacts further. 2. Elimination reactions: If using a sterically hindered base or a secondary/tertiary alkyl halide, elimination can compete with substitution. 3. Ring-opening of the benzoxazine: Strong bases or high temperatures can potentially lead to the cleavage of the heterocyclic ring. | 1. Control stoichiometry: Use a slight excess of the dihydro-1,4-benzoxazine relative to the alkylating agent. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration. 3. Use a less hindered base: If elimination is observed, switch to a less bulky base. 4. Optimize reaction conditions: Use the mildest possible conditions (lower temperature, less reactive base) that still afford the desired product. |
| Difficult Product Isolation/Purification | 1. Product is water-soluble: The N-alkylated product may have increased polarity and water solubility. 2. Co-elution of starting material and product: The polarity difference between the starting material and the product may be small. | 1. Basify the aqueous layer during work-up: Adjust the pH of the aqueous layer to >10 to ensure the product is in its free base form, which is more soluble in organic solvents. 2. Use a different chromatography eluent system: Experiment with different solvent mixtures to achieve better separation on a silica gel column. |
| Poor Reproducibility | 1. Presence of moisture: Water can react with strong bases and affect the reaction outcome. 2. Variable quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction. | 1. Use anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity reagents: Ensure the purity of the dihydro-1,4-benzoxazine, alkylating agent, and base. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of dihydro-1,4-benzoxazines?
A1: The primary challenge is often the low nucleophilicity of the nitrogen atom within the dihydro-1,4-benzoxazine ring system, which can lead to sluggish or incomplete reactions. This necessitates the use of strong bases and reactive alkylating agents. Other common issues include side reactions such as over-alkylation, elimination, and potential ring-opening under harsh conditions. Product isolation can also be challenging due to the potential for increased water solubility of the N-alkylated product.
Q2: How can I favor mono-alkylation over di-alkylation?
A2: To favor mono-alkylation, you can employ several strategies:
-
Control Stoichiometry: Use an excess of the dihydro-1,4-benzoxazine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Choice of Base: Using a base that is just strong enough to deprotonate the starting material but not the product can sometimes help, although this can be difficult to control.
Q3: What are the recommended bases and solvents for this reaction?
A3: The choice of base and solvent is critical.
-
Bases: Strong bases are often required. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the amine. Other effective bases include potassium tert-butoxide (KOtBu) and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly with more reactive alkylating agents.
-
Solvents: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used, especially when employing NaH. Acetonitrile (MeCN) can also be a suitable solvent, particularly with carbonate bases. It is crucial to use anhydrous solvents to prevent the quenching of the base and other side reactions.
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the nitrogen atom. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 10-12 with a base like sodium hydroxide or potassium carbonate. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.
Experimental Protocols
General Protocol for N-Alkylation of 3,4-Dihydro-2H-1,4-benzoxazine using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine with an alkyl halide using sodium hydride as the base.
Materials:
-
3,4-Dihydro-2H-1,4-benzoxazine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) dissolved in anhydrous DMF.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., to 50-60 °C) may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Quantitative Data Summary
The following table summarizes representative yields for the N-alkylation of dihydro-1,4-benzoxazines under various conditions.
| Dihydro-1,4-benzoxazine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Dihydro-2H-1,4-benzoxazine | Methyl iodide | NaH | DMF | RT | 12 | Inefficient |
| N-alkylated o-aminophenol | 1,2-Dibromoethane | K₂CO₃ | Acetone/Water | Reflux | 72 | Minor Product |
| 2-aminophenol derivative | 1,2-dibromoethane | Aliquat 336 (PTC) | - | - | - | - |
Note: The inefficiency of the direct N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine with methyl iodide suggests that alternative strategies, such as the ring closure of an N-alkylated o-aminophenol, may be more effective. The use of phase-transfer catalysts (PTC) like Aliquat 336 has also been explored for the ring closure step.
Visualizations
Caption: Experimental workflow for the N-alkylation of dihydro-1,4-benzoxazines.
Caption: Troubleshooting decision tree for N-alkylation challenges.
Technical Support Center: Synthesis of Benzoxazinones via Smiles Rearrangement
Welcome to the technical support center for the synthesis of benzoxazinones utilizing the Smiles rearrangement. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems you may encounter during the synthesis of benzoxazinones via the Smiles rearrangement.
Q1: My Smiles rearrangement reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Smiles rearrangement for benzoxazinone synthesis can stem from several factors. The reaction is an intramolecular nucleophilic aromatic substitution, and its success is highly dependent on the electronic properties of the substrates and the reaction conditions.[1][2]
Troubleshooting Steps:
-
Substrate Electronics: The aromatic ring undergoing substitution generally requires activation by electron-withdrawing groups (EWGs) at the ortho or para positions to the leaving group.[1][3] If your aromatic precursor lacks strong EWGs, the nucleophilic attack is less favorable.
-
Solution: Consider modifying your starting material to include a stronger EWG, such as a nitro or cyano group.
-
-
Nature of the Nucleophile: The incoming nucleophile (in this case, the amide) must be sufficiently nucleophilic to attack the aromatic ring.
-
Solution: Ensure your reaction conditions promote the deprotonation of the amide to form the more nucleophilic amide anion. This is highly dependent on the choice of base.
-
-
Choice of Base: The base plays a critical role in deprotonating the amide. An inappropriate base can lead to incomplete deprotonation or side reactions. Weaker bases like potassium carbonate (K₂CO₃) may be sufficient in some cases, but stronger bases are often required.
-
Solvent Effects: The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion more reactive.
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the intramolecular cyclization, slowing down or preventing the reaction.[2][5]
-
Solution: If possible, redesign your substrates to minimize steric hindrance.
-
Q2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?
A2: Byproduct formation is a common issue. The nature of the byproducts can give clues about what is going wrong in your reaction.
Common Byproducts and Solutions:
-
Unreacted Starting Materials: This indicates that the reaction conditions are not optimal for the rearrangement to occur (see Q1).
-
Intermolecular Reaction Products: If the concentration of your substrate is too high, intermolecular reactions can compete with the desired intramolecular Smiles rearrangement.
-
Solution: Try running the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway.
-
-
Hydrolysis of Starting Materials or Products: If there is water in your reaction mixture, it can lead to the hydrolysis of your starting materials (e.g., chloroacetamide) or the benzoxazinone product.
-
Solution: Ensure you are using anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
-
Side Reactions Related to Specific Variants (e.g., Passerini-Smiles): In multicomponent reactions like the Passerini-Smiles, other side reactions can occur. For example, when using aldehydes, ketal formation has been observed as a byproduct.[6]
-
Solution: Carefully optimize the stoichiometry of your reactants and consider the use of additives. For instance, in the Passerini-Smiles reaction with aldehydes, the use of DABCO has been shown to improve the yield of the desired adduct.[6]
-
Q3: I am using an aromatic aldehyde in a Passerini-Smiles reaction to generate the precursor for my benzoxazinone, and the yield is moderate. How can I improve this?
A3: It has been observed that while aliphatic aldehydes are highly efficient in the Passerini-Smiles reaction, aromatic aldehydes often give only moderate yields.[6]
Optimization Strategies:
-
Reaction Conditions: Experiment with different catalysts and additives. As mentioned, DABCO has been shown to accelerate the reaction.[6]
-
Temperature: Optimization of the reaction temperature can be crucial. While room temperature may be sufficient for some substrates, gentle heating might be necessary for less reactive aromatic aldehydes.
-
Neat Conditions: In some cases, running the reaction under neat (solvent-free) conditions has been shown to improve yields, especially when solvent evaporation is an issue in prolonged reactions.[6]
Data Presentation: Reaction Condition Optimization
The following table summarizes the effect of different bases and solvents on the yield of benzoxazinone synthesis via Smiles rearrangement, based on literature reports.
| Entry | Starting Materials | Base | Solvent | Temperature | Yield (%) | Reference |
| 1 | N-substituted 2-chloroacetamide, substituted 2-chlorophenols | Cs₂CO₃ | DMF | Reflux | Excellent | [4] |
| 2 | 2-chloro-4-methylphenol, N-benzyl-2-chloroacetamide | K₂CO₃ | Acetonitrile | Not specified | Good | [4] |
| 3 | o-aminophenol, chloroacetyl chloride | K₂CO₃ | Not specified | Not specified | Good | [7] |
| 4 | 2-chloroacetamide, substituted 2-chlorophenols | Cs₂CO₃ | MeO-PEG-OMe | Microwave | Moderate | [5] |
Experimental Protocols
General Protocol for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement
This protocol is a general guideline based on commonly reported procedures.[4][7] Optimization for specific substrates is likely necessary.
Step 1: Synthesis of N-substituted-2-chloroacetamide (if not commercially available)
-
To a solution of the desired primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-substituted-2-chloroacetamide.
Step 2: Smiles Rearrangement and Cyclization
-
In a round-bottom flask, combine the substituted 2-chlorophenol (1.0 eq), the N-substituted-2-chloroacetamide (1.0 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2H-1,4-benzoxazin-3(4H)-one.
Visualizations
Smiles Rearrangement Mechanism
The following diagram illustrates the general mechanism of the Smiles rearrangement for the synthesis of a benzoxazinone.
References
- 1. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Benzoxazine Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility of benzoxazines in biological assays.
Frequently Asked Questions (FAQs)
Q1: My benzoxazine compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "crashing out" and occurs because the highly non-polar benzoxazine compound is poorly soluble in the aqueous environment of the assay buffer once the DMSO concentration is significantly diluted.[1][2] The dramatic change in solvent polarity causes the compound to come out of solution.[3][4]
Here are initial steps to troubleshoot this:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[2] However, some assays can tolerate up to 1%. It is crucial to determine the tolerance of your specific cell line or assay system by running a solvent tolerance control.[2]
-
Refine Dilution Technique: Avoid adding a concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A stepwise decrease in the solvent concentration can help maintain solubility.[1][2] When adding the compound to the buffer, do so dropwise while vortexing or stirring to ensure rapid and uniform dispersion.[2]
-
Pre-warm the Assay Medium: Always add the compound to a medium that has been pre-warmed to the experimental temperature (e.g., 37°C), as temperature can affect solubility.[1]
Q2: What are some formulation strategies I can use to improve the solubility of my benzoxazine compound for in vitro assays?
A2: Several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like benzoxazines:
-
Co-solvents: Using a mixture of solvents, such as DMSO and ethanol, may improve solubility for some compounds.[1]
-
pH Adjustment: For ionizable benzoxazine derivatives, adjusting the pH of the assay buffer can significantly improve solubility.[2] For basic compounds, a lower pH might be beneficial, while acidic compounds may be more soluble at a higher pH.[2] Ensure the final pH is compatible with your assay.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[5][6]
-
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs, improving their stability and solubility in aqueous environments.[7]
Q3: How do I choose the right solubility enhancement technique for my specific benzoxazine compound?
A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the requirements of your biological assay, and the intended downstream applications. A logical workflow can help in making this decision.
Troubleshooting Guides
Issue 1: Compound Precipitates in Cell Culture Media Over Time
| Possible Cause | Troubleshooting Step |
| Metastable Solution: The initial solution may be supersaturated and thermodynamically unstable, leading to precipitation over the incubation period.[3] | Action: Determine the kinetic solubility of your compound in the cell culture medium to identify the maximum stable concentration over the time course of your experiment. |
| Interaction with Media Components: The benzoxazine compound may interact with proteins or salts in the media, causing it to precipitate. | Action: Test the solubility in both serum-free and serum-containing media. If solubility is worse in the presence of serum, consider reducing the serum concentration if your assay allows. |
| Temperature Fluctuations: Repeated removal of the culture plate from the incubator can cause temperature changes that affect solubility. | Action: Minimize the time the plate is outside the incubator. When possible, perform additions and observations within a temperature-controlled environment.[1] |
Issue 2: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Concentration: Precipitation in some wells but not others can lead to variable effective concentrations of the compound. | Action: Visually inspect all wells for precipitation before and after the experiment. Consider performing a solubility check in a 96-well plate format to assess consistency across wells. |
| Improper Stock Solution Handling: Repeated freeze-thaw cycles of the DMSO stock can lead to compound degradation or precipitation within the stock solution. | Action: Aliquot your DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] |
| Assay Interference: The compound itself or the formulation (e.g., cyclodextrins, liposomes) may interfere with the assay readout. | Action: Run appropriate controls, including the vehicle (e.g., DMSO, empty cyclodextrins, or empty liposomes) at the same concentration used in the experimental wells. |
Data Presentation: Solubility of Benzoxazine Analogs
The following tables provide representative solubility data for benzoxazine compounds. Note that actual solubility can vary depending on the specific derivative and experimental conditions.
Table 1: Qualitative Solubility of a Hypothetical Benzoxazine Series
| Compound | R1 Group | R2 Group | Aqueous Buffer (pH 7.4) | 5% DMSO in Buffer | 100% DMSO |
| BZ-1 | -H | -H | Insoluble | Sparingly Soluble | Soluble |
| BZ-2 | -Cl | -H | Insoluble | Sparingly Soluble | Soluble |
| BZ-3 | -OCH3 | -H | Insoluble | Slightly Soluble | Soluble |
| BZ-4 | -H | -COOH | Slightly Soluble | Soluble | Soluble |
| BZ-5 | -H | -N(CH3)2 | Slightly Soluble | Soluble | Soluble |
Table 2: Quantitative Solubility Enhancement of a Model Benzoxazine (BZ-1)
| Formulation | Solvent System | Solubility (µg/mL) | Fold Increase |
| Unformulated | Aqueous Buffer (pH 7.4) | < 1 | - |
| Co-solvent | 5% DMSO in Buffer | 15 | ~15 |
| Cyclodextrin Complex | 10% HP-β-CD in Buffer | 150 | ~150 |
| Liposomal Formulation | DMPC/Cholesterol in Buffer | 250 | ~250 |
Experimental Protocols
Protocol 1: Preparation of a Benzoxazine-Cyclodextrin Inclusion Complex by Kneading Method
This protocol is a general guideline and should be optimized for each specific benzoxazine compound.[6]
-
Materials:
-
Benzoxazine compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
-
Procedure:
-
Determine the appropriate molar ratio of the benzoxazine to cyclodextrin (commonly 1:1 or 1:2).
-
Place the accurately weighed cyclodextrin in the mortar.
-
Add a small amount of deionized water to the cyclodextrin to form a paste.
-
Slowly add the weighed benzoxazine compound to the cyclodextrin paste.
-
Knead the mixture for 30-60 minutes until a uniform, sticky consistency is achieved.
-
Dry the paste in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is obtained.
-
Grind the dried complex into a fine powder and pass it through a sieve for uniformity.
-
The resulting powder can be dissolved in an aqueous buffer for use in biological assays.
-
Protocol 2: Preparation of Benzoxazine-Loaded Liposomes by Thin-Film Hydration Method
This is a standard method for encapsulating hydrophobic drugs into liposomes.[8][9][10]
-
Materials:
-
Benzoxazine compound
-
Phospholipids (e.g., DMPC, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Sonicator or extruder
-
-
Procedure:
-
Dissolve the benzoxazine compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to a temperature above the lipid phase transition temperature) and rotating the flask. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposome suspension can be used in biological assays.
-
Signaling Pathway
Benzoxazine derivatives have been investigated as inhibitors of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. humapub.com [humapub.com]
- 6. oatext.com [oatext.com]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Technical Support Center: Scale-up Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction; Suboptimal reaction temperature; Poor quality of starting materials (e.g., 2-amino-4-bromophenol, 1,2-dibromoethane); Inefficient phase transfer catalyst (if applicable). | Monitor reaction progress by TLC or HPLC to ensure completion; Optimize reaction temperature – gradual increase may be necessary; Ensure high purity of starting materials through recrystallization or distillation; Screen different phase transfer catalysts (e.g., tetrabutylammonium bromide) and optimize loading. |
| Formation of Significant Byproducts | Side reactions such as polymerization of starting materials or intermediates; Reaction temperature too high, leading to decomposition; Incorrect stoichiometry. | Maintain strict temperature control throughout the reaction; Use a high-purity solvent and degas to remove oxygen; Add reagents portion-wise to control the reaction rate; Double-check the molar ratios of all reactants. |
| Difficult Purification of the Final Product | Presence of closely related impurities or unreacted starting materials; Oily or non-crystalline product. | Optimize the crystallization solvent system; Consider column chromatography with a suitable solvent gradient for purification of a small batch to identify the optimal mobile phase for larger scale; Convert the product to its hydrochloride salt for easier purification and handling, followed by neutralization.[1] |
| Inconsistent Batch-to-Batch Yields | Variability in raw material quality; Inconsistent reaction conditions (e.g., heating, stirring rate); Moisture contamination. | Implement stringent quality control for all starting materials; Standardize all reaction parameters and document them meticulously; Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Product Decomposition During Work-up | Exposure to strong acids or bases at elevated temperatures; Prolonged heating during solvent removal. | Use mild acids or bases for pH adjustments during the work-up; Perform solvent evaporation under reduced pressure at a lower temperature (e.g., using a rotary evaporator). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine?
A1: A widely applicable method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the N-alkylation of a 2-aminophenol with a suitable two-carbon electrophile, followed by intramolecular cyclization. For 7-bromo-3,4-dihydro-2H-benzo[b]oxazine, a common approach is the reaction of 2-amino-4-bromophenol with 1,2-dibromoethane in the presence of a base.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to control include:
-
Temperature: Exothermic reactions can lead to byproduct formation. Gradual heating and efficient heat dissipation are crucial.
-
Stirring: Homogeneous mixing is essential for consistent results, especially in large-volume reactors.
-
Purity of Reactants: Impurities in the starting materials can significantly impact the reaction outcome and product purity.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the aminophenol starting material.
Q3: How can I effectively remove unreacted 2-amino-4-bromophenol from the final product?
A3: Unreacted 2-amino-4-bromophenol can often be removed by washing the organic extract of the product with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine in the desired product will remain in the organic layer, while the more basic starting material will be extracted into the aqueous layer as its salt.
Q4: What are the typical yields for the synthesis of substituted benzoxazines?
A4: Yields can vary significantly depending on the specific substrates and reaction conditions. For laboratory-scale synthesis of related 3,4-dihydro-2H-benzo[b][2]oxazines, yields can range from moderate to excellent (40-95%).[2] On a larger scale, yields may be slightly lower, and process optimization is key to maximizing output.
Q5: Are there any specific safety precautions for handling the reagents involved?
A5: Yes. 2-amino-4-bromophenol is harmful if swallowed and can cause skin and eye irritation. 1,2-dibromoethane is a toxic and carcinogenic compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocol: Scale-up Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine
This protocol is a general guideline and may require optimization based on specific laboratory and scale-up equipment.
Materials:
-
2-Amino-4-bromophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet is assembled and dried thoroughly.
-
Charging Reactants: The reactor is charged with 2-amino-4-bromophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Anhydrous acetonitrile or DMF is added to the reactor to achieve a suitable concentration (e.g., 0.5 M with respect to the aminophenol).
-
Inerting: The reactor is purged with nitrogen for 15-20 minutes.
-
Reagent Addition: 1,2-Dibromoethane (1.2 eq) is added to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to a reflux temperature (for acetonitrile, ~82 °C) and maintained with vigorous stirring. The reaction progress is monitored by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The inorganic solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford 7-bromo-3,4-dihydro-2H-benzo[b]oxazine as a solid.
-
Quantitative Data Summary (Representative)
| Parameter | Value Range | Notes |
| Reactant Molar Ratio | 1 : 1.1 - 1.5 (Aminophenol : Dihaloalkane) | An excess of the dihaloalkane is often used to drive the reaction to completion. |
| Base Molar Ratio | 2.0 - 4.0 eq (relative to Aminophenol) | A sufficient excess of base is required to neutralize the HBr formed and drive the reaction. |
| Reaction Temperature | 80 - 120 °C | Dependent on the solvent used (e.g., refluxing acetonitrile or DMF). |
| Reaction Time | 12 - 48 hours | Monitoring by TLC/HPLC is crucial for determining the endpoint. |
| Typical Yield (Lab Scale) | 60 - 85% | Yields may vary upon scale-up and require optimization. |
Experimental Workflow
Caption: Scale-up synthesis workflow for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
References
regioselectivity issues in the functionalization of benzoxazines
This guide provides troubleshooting advice and frequently asked questions regarding regioselectivity issues encountered during the chemical functionalization of benzoxazines. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for functionalization on a benzoxazine monomer, and what determines the regioselectivity?
A: A standard benzoxazine monomer presents three main regions for functionalization:
-
The Phenolic Ring: The benzene ring originating from the phenol precursor is electron-rich and susceptible to electrophilic aromatic substitution. The hydroxyl group and the oxazine ring's oxygen and nitrogen atoms strongly influence the position of substitution.
-
The N-Aryl Ring: The benzene ring from the amine precursor can also be functionalized, with its reactivity governed by the directing effects of the nitrogen atom and any existing substituents.
-
The Oxazine Ring: The heterocyclic ring can be modified, often at the C-2 position, or can be opened to create new functionalities.[1]
Regioselectivity is primarily determined by the electronic effects (inductive and resonance) of the substituents already present on the aromatic rings and the nature of the reaction (e.g., electrophilic vs. nucleophilic substitution). For electrophilic substitutions on the phenolic ring, the ortho and para positions relative to the powerful activating hydroxyl group are the most reactive sites.[2]
Q2: How can I control electrophilic substitution on the phenolic ring to favor the ortho or para position?
A: The crosslinking reaction during the polymerization of monobenzoxazines typically proceeds through an electrophilic attack on the available ortho (preferred) and para positions of the phenolic ring of adjacent monomers.[2] Controlling substitution at these sites is crucial for designing the final polymer network.
-
Electronic Effects: Electron-donating groups on the phenolic ring activate the ortho and para positions for electrophilic substitution. Conversely, electron-withdrawing groups deactivate these positions.[3] The choice of substituents on the starting phenol can therefore pre-program the functionalization sites.
-
Steric Hindrance: Bulky reagents or directing groups will preferentially attack the less sterically hindered para position over the ortho positions.
-
Blocking Groups: A common strategy is to use a starting phenol that is already substituted at the para position (e.g., p-cresol). This forces any subsequent electrophilic functionalization to occur at the available ortho positions. Similarly, using an ortho-blocked phenol can direct functionalization to the remaining ortho and para sites.[4]
Q3: What is the effect of placing functional groups at different positions on the N-aryl ring?
A: The position of substituents on the N-aryl ring significantly impacts the polymerization behavior and the thermal properties of the resulting polybenzoxazine. Electron-withdrawing groups, such as a nitrile (-CN) group, have a pronounced effect.
For instance, the curing temperature of nitrile-functionalized benzoxazines varies with the substituent's position. The highest curing temperature is observed when the nitrile group is at the ortho position relative to the amine, followed by the para and then the meta positions.[5][6] This is attributed to the electron-withdrawing effect of the nitrile group altering the chemical environment of the oxazine ring.[5][6] Furthermore, the thermal stability of the resulting polymer is often greatest when the nitrile group is in the ortho position.[5]
Q4: Is it possible to selectively functionalize the oxazine ring itself?
A: Yes, the oxazine ring can be a target for functionalization. One established method involves the synthesis of 2-substituted 1,3-benzoxazines. A versatile approach to these compounds is to first perform an HCl-catalyzed hydrolysis to open the oxazine ring of a readily available benzoxazine monomer.[1][7] This creates a stable 2-(aminomethyl)phenol intermediate.[1][8] This intermediate can then be reacted with various aldehydes (instead of formaldehyde) to re-close the ring, thereby introducing a substituent at the C-2 position.[1][8]
Troubleshooting Guide: Common Regioselectivity Problems
Problem 1: My reaction yields a mixture of ortho and para isomers with poor selectivity.
| Potential Cause | Suggested Solution |
| Similar Reactivity of Sites | The electronic activation of ortho and para positions by the phenolic hydroxyl group is often comparable, leading to mixtures. |
| Reaction Conditions | Temperature and solvent can influence the isomer ratio. Lower temperatures often favor the thermodynamically more stable para product. |
| Steric Effects | If your electrophile is small, it may not differentiate well between the ortho and para positions. |
| Actionable Steps | 1. Use a Site-Blocking Strategy: Start with a phenol that is already substituted at the para position (e.g., p-cresol) to force substitution at the ortho positions.[4] 2. Introduce a Bulky Directing Group: A large substituent can sterically hinder the ortho positions, favoring para substitution. 3. Optimize Reaction Temperature: Experiment with lowering the reaction temperature to increase selectivity for the thermodynamically preferred isomer. 4. Change the Catalyst: Lewis acids can influence the regiochemical outcome of electrophilic substitutions.[9] |
Problem 2: I am observing undesired side reactions, such as polymerization, instead of functionalization.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Benzoxazine monomers undergo thermally induced ring-opening polymerization, typically at temperatures above 200°C, but this can be lowered by catalysts.[2][10] |
| Acidic or Basic Catalysts | Many catalysts used for functionalization can also initiate the ring-opening polymerization (ROP) of the benzoxazine.[9] |
| Actionable Steps | 1. Protect the Oxazine Ring: If the reaction conditions are harsh, consider a protecting group strategy for the nitrogen or oxygen of the oxazine ring, though this adds synthetic steps. 2. Lower the Reaction Temperature: Conduct the functionalization at the lowest possible temperature. 3. Choose a Milder Catalyst: Screen for catalysts that promote the desired functionalization without initiating significant polymerization at your reaction temperature. For example, some organobases like DBU are effective under milder conditions for certain reactions.[11] 4. Reduce Reaction Time: Minimize the time the monomer is exposed to heat and catalytic conditions. |
Quantitative Data Summary
Table 1: Effect of Substituent Position on Polymerization and Thermal Properties
This table summarizes the impact of the position of substituents on the phenolic ring on the crosslink density of the resulting polybenzoxazine. Data is derived from studies on monobenzoxazines with methyl (CH₃), methoxy (OCH₃), and fluorine (F) groups.
| Substituent | Position on Phenolic Ring | Crosslink Density (mol·m⁻³) | Polymerization Enthalpy (KJ/mol) |
| -CH₃ | para | Lower | ~72.9 |
| -CH₃ | meta | Higher (~1050 mol·m⁻³ greater than para) | ~72.9 |
| -F | para | Lower | Higher (89.9 - 98.9) |
| -F | meta | Higher (~930 mol·m⁻³ greater than para) | Higher (89.9 - 98.9) |
| -OCH₃ | para | Lower | ~72.9 |
| -OCH₃ | meta | Higher (242 - 502 mol·m⁻³ greater than para) | ~72.9 |
| Data compiled from reference[2]. Higher crosslink densities were observed for meta-substituted monomers with ortho- and para-orienting groups. |
Table 2: Influence of Nitrile Group Position on Curing and Thermal Stability
This table shows how the position of an electron-withdrawing nitrile (-CN) group on the N-aryl ring affects the properties of the benzoxazine monomer and its polymer.
| Nitrile (-CN) Position | Curing Temperature | Thermal Stability (Char Yield) |
| ortho | Highest | Highest |
| meta | Lowest | Intermediate |
| para | Intermediate | Lowest |
| Data compiled from references[5][6]. The ortho-substituted monomer shows the highest curing temperature but results in a polymer with the best thermal stability. |
Key Experimental Protocols
Protocol 1: General Synthesis of a Benzoxazine Monomer
This protocol is adapted from the solvent-free Mannich condensation method.
Materials:
-
Substituted Phenol (e.g., p-cresol)
-
Paraformaldehyde
-
Primary Amine (e.g., Aniline) or Triazine derivative (e.g., 1,3,5-triphenylhexahydro-1,3,5-triazine)
-
Dioxane (if required)
-
Diethyl ether
-
2 M NaOH aqueous solution
-
Deionized water
Procedure:
-
Combine the phenol, paraformaldehyde, and amine/triazine in a round-bottom flask in the appropriate molar ratio (e.g., 3:3:1 for phenol:paraformaldehyde:triazine).[2]
-
Heat the mixture under magnetic stirring. For less reactive starting materials, a solvent like dioxane can be added.[2]
-
Monitor the reaction progress using ¹H NMR or TLC until completion.
-
Allow the crude mixture to cool to room temperature.
-
Dissolve the residue in diethyl ether.
-
Wash the organic phase three times with a 2 M NaOH aqueous solution to remove unreacted phenol.
-
Wash the organic phase three times with deionized water to remove any remaining base.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzoxazine monomer.
-
Purify the monomer as needed, typically by recrystallization or column chromatography.
Protocol 2: Oxazine Ring-Opening via HCl Hydrolysis for C-2 Functionalization
This protocol describes the ring-opening of a standard benzoxazine (e.g., PH-a, phenol/aniline-based) to form a 2-(aminomethyl)phenol intermediate.[1]
Materials:
-
Benzoxazine Monomer (e.g., PH-a)
-
n-Propanol
-
Hydrochloric acid (37.5% w/w)
-
Distilled water
-
Ammonium hydroxide (29%)
-
Ethyl acetate
Procedure:
-
Dissolve 500 mg of the benzoxazine monomer in 15 mL of n-propanol in a round-bottom flask.[1]
-
Add 7 mL of hydrochloric acid (37.5%) and 3.5 mL of distilled water to the solution.[1]
-
Heat the mixture under reflux with magnetic stirring for 2 hours.[1]
-
After the reaction, cool the flask in an ice bath to 0°C.
-
Carefully add 15 mL of 29% ammonium hydroxide to neutralize the solution.
-
Stir the mixture magnetically for 1 hour at room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash them three times with distilled water.
-
Dry the organic phase in a vacuum oven to yield the 2-((phenylamino)methyl)phenol intermediate.[1] This intermediate can be used with a different aldehyde to form a C-2 substituted benzoxazine.[1]
Visualizations and Workflows
Diagram 1: General Workflow for Regioselective Functionalization
Caption: Decision workflow for selecting a regioselective functionalization strategy.
Diagram 2: Mechanism of Electrophilic Substitution on the Phenolic Ring
Caption: Electrophilic attack on the activated phenolic ring of benzoxazine.
Diagram 3: Troubleshooting Poor Regioselectivity
References
- 1. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic insights into ortho-blocked and ortho-free vitrimeric polybenzoxazines incorporating dynamic Schiff linkages for closed-loop recyclability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Behavior of Functionalized Polybenzoxazines: Part 1. Directive Influence of Nitrile Group | Semantic Scholar [semanticscholar.org]
- 7. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of Dihydro-2H-benzo[b]oxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of dihydro-2H-benzo[b]oxazines. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My reaction is yielding very little or no desired dihydro-2H-benzo[b]oxazine. What are the primary factors to investigate?
A1: Low yields in palladium-catalyzed cyclizations are a common issue and can often be resolved by systematically evaluating the following reaction components:
-
Catalyst and Ligand System: The choice of palladium source and, more critically, the phosphine ligand is paramount. The electronic and steric properties of the ligand directly influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. If you are observing low yield, consider screening a variety of ligands. Bulky, electron-rich phosphine ligands are often effective.[1][2]
-
Base: The strength and solubility of the base are crucial. An inappropriate base can lead to incomplete deprotonation of the starting material or side reactions. Common bases for these reactions include inorganic salts like K₂CO₃, Cs₂CO₃, and K₃PO₄, or alkoxides such as NaOtBu. The choice of base can be highly substrate-dependent.
-
Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and yields. Solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst. Toluene, dioxane, and THF are commonly used solvents.[3]
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, a modest increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition or side product formation.
-
Purity of Reagents: Ensure all starting materials, reagents, and solvents are of high purity and are properly dried and degassed. Trace impurities can poison the catalyst.
Q2: I have tried different ligands and bases, but the yield is still poor. What else can I do?
A2: If initial screening of ligands and bases is unsuccessful, consider the following:
-
Change the Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, sometimes a pre-catalyst, which can form the active catalytic species more cleanly, may be more effective.[4]
-
Substrate-Specific Issues: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig type couplings. If you are using an aryl chloride, you may need more specialized, highly active catalyst systems.[4] Additionally, substrates with certain protecting groups may not be stable under the reaction conditions. For example, some silyl protecting groups can be sensitive to strong bases at high temperatures.[4]
-
Check for Competing Reactions: In some cases, side reactions can consume your starting materials. For instance, in the synthesis from N-allyl-2-aminophenols, an intramolecular Diels-Alder reaction can compete with the desired palladium-catalyzed cyclization, especially in the absence of an effective catalyst.[5][6]
Issue 2: Formation of Side Products
Q3: I am observing significant formation of an unexpected side product. How can I identify and mitigate this?
A3: The formation of side products is a common challenge. Here are some potential causes and solutions:
-
Homocoupling: Homocoupling of the aryl halide starting material can sometimes occur. This can often be minimized by carefully controlling the reaction temperature and using the appropriate ligand.
-
Hydrodehalogenation: The replacement of the halide on the aromatic ring with a hydrogen atom can be a significant side reaction. This is often promoted by moisture or other protic sources in the reaction mixture. Ensuring strictly anhydrous conditions is crucial.
-
Formation of Triazine Derivatives: In syntheses involving diamines, the formation of hyperbranched triazine chains has been reported as a possible side reaction that can lead to gelation of the reaction mixture and a decrease in the yield of the desired benzoxazine.[7]
-
Competing Cyclization Pathways: As mentioned previously, depending on the substrate and reaction conditions, alternative cyclization pathways may become dominant. For example, in the synthesis from N-allyl-2-aminophenols, the reaction can be switched from the desired palladium-catalyzed alkoxyacyloxylation to an intramolecular Diels-Alder reaction by simply removing the palladium catalyst.[5][6]
Q4: My product appears to be a mixture of isomers. What could be the cause?
A4: The formation of regioisomers or stereoisomers can occur depending on the substitution pattern of your starting materials. For instance, in some palladium-catalyzed reactions of N-allyl-2-aminophenols, inseparable mixtures of diastereoisomers have been observed.[5][6] The use of chiral ligands can sometimes induce stereoselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature on the optimization of reaction conditions for palladium-catalyzed synthesis of benzoxazine-related structures.
Table 1: Effect of Ligand on the Intramolecular Hiyama Coupling for the Synthesis of a 4-Sila-4H-benzo[d][5][6]oxazine Derivative [2]
| Entry | Ligand | Conversion (%) | Yield (%) |
| 1 | None | 50 | 46 |
| 2 | PPh₃ | 58 | 47 |
| 3 | PCy₃ | 100 | 94 |
| 4 | P(tBu)₃ | 31 | 31 |
| 5 | dppf | 100 | 93 |
| 6 | BINAP | 100 | 86 |
Reaction Conditions: Pd(OAc)₂ (5 mol%), ligand (if used), Et₂NH (2.0 equiv.), DMF, 80 °C, 16 h.
Table 2: Optimization of Solvent and Oxidant for the Palladium-Catalyzed Alkoxyacyloxylation of an N-allyl-2-aminophenol [5][6]
| Entry | Solvent | Oxidant | Temperature | Yield (%) |
| 1 | CH₃CN | PIDA | RT | Low |
| 2 | DCM | PIDA | RT | Low |
| 3 | THF | PIDA | RT | Low |
| 7 | DCM | PhI(OCOCF₃)₂ | 40 °C | 62 |
Reaction Conditions: Pd(OAc)₂ (10 mol%), oxidant (1.2 equiv.).
Experimental Protocols
Representative Protocol for the Palladium-Catalyzed Intramolecular Cyclization of an N-allyl-2-aminophenol Derivative
This protocol is a generalized procedure based on methodologies reported in the literature.[5][6]
-
Preparation of the Reaction Vessel: A flame-dried Schlenk tube is charged with the N-allyl-2-aminophenol substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), and a magnetic stir bar.
-
Addition of Reagents: The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The appropriate anhydrous, degassed solvent (e.g., DCM) is added via syringe, followed by the oxidant (e.g., PhI(OCOCF₃)₂, 1.2 equiv.).
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired dihydro-2H-benzo[b]oxazine product.
-
Characterization: The structure and purity of the product are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Caption: General experimental workflow for palladium-catalyzed synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Proposed catalytic cycle for intramolecular coupling.
References
- 1. gessnergroup.com [gessnergroup.com]
- 2. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic and Synthetic Overview: 7-bromo-3,4-dihydro-2H-benzo[b]oxazine and a Comparative Look at its Isomer
A detailed analysis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides an overview of its spectroscopic characteristics and a general synthetic approach, alongside a comparison with its structural isomer, 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1]oxazine, to highlight the impact of substituent placement on analytical data.
While specific, publicly available NMR and mass spectrometry data for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine is limited, this guide compiles expected spectral characteristics based on the analysis of similar compounds and general principles of organic spectroscopy. For comparative purposes, detailed experimental data for the related compound, 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1]oxazine, is included.
Spectroscopic Data Comparison
The following tables summarize the expected and observed NMR and mass spectrometry data for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine and the comparative compound 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1]oxazine.
Table 1: 1H NMR Data (Expected for the Target Compound and Experimental for the Comparative Compound)
| Compound | Aromatic Protons (ppm) | O-CH2-N (ppm) | Ar-CH2-N (ppm) |
| 7-bromo-3,4-dihydro-2H-benzo[b]oxazine (Expected) | ~ 6.7 - 7.2 | ~ 4.3 - 4.6 | ~ 3.3 - 3.6 |
| 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1]oxazine[1] | 7.0 (overlapping) | 5.71 | 5.00 |
Table 2: 13C NMR Data (Expected for the Target Compound and Experimental for the Comparative Compound)
| Compound | Aromatic Carbons (ppm) | O-CH2-N (ppm) | Ar-CH2-N (ppm) | C-Br (ppm) |
| 7-bromo-3,4-dihydro-2H-benzo[b]oxazine (Expected) | ~ 110 - 150 | ~ 65 - 70 | ~ 45 - 50 | ~ 110 - 120 |
| 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1]oxazine[1] | Not specified | Not specified | Not specified | Not specified |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M+) |
| 7-bromo-3,4-dihydro-2H-benzo[b]oxazine | C8H8BrNO | 214.06 | 213, 215 (isotope pattern) |
| 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1]oxazine | C14H12BrNO | 290.16 | 289, 291 (isotope pattern) |
Experimental Protocols
A general and widely adopted method for the synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives involves the reaction of a substituted 2-aminophenol with a suitable electrophile. For 7-bromo-3,4-dihydro-2H-benzo[b]oxazine, a plausible synthetic route is outlined below. It is important to note that specific reaction conditions may require optimization.
General Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine:
A common approach to synthesize the 3,4-dihydro-2H-1,4-benzoxazine core involves the condensation of a 2-aminophenol with a two-carbon electrophile, such as 1,2-dihaloethane.
-
Step 1: Synthesis of the Precursor. The synthesis would typically start from a commercially available bromo-substituted aminophenol.
-
Step 2: Cyclization. The substituted 2-aminophenol is reacted with an appropriate dielectrophile, such as 1,2-dibromoethane, in the presence of a base to facilitate the intramolecular cyclization to form the oxazine ring.
For the synthesis of other benzoxazine derivatives, a modified step-wise procedure can be employed where a salicylaldehyde is first condensed with a primary amine to form an imine, which is then reduced and subsequently cyclized.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H). The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) used as an internal standard.
Mass Spectrometry (MS):
Mass spectra would be obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
Analytical Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and characterization of bromo-substituted dihydro-2H-benzo[b]oxazines.
Caption: Synthetic workflow for 7-bromo-3,4-dihydro-2H-benzo[b]oxazine.
Caption: Analytical workflow for structural characterization.
References
Comparative Analysis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 7-position of this scaffold can significantly influence the physicochemical properties and pharmacological activity of the resulting derivatives. This guide provides a comparative characterization of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives, presenting available experimental data to facilitate their evaluation for drug development programs.
Performance Comparison: Anticancer and Antimicrobial Activities
While a direct head-to-head comparison of a series of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives is not extensively available in the literature, we can synthesize a comparative overview from studies on various substituted benzoxazine analogs. The bromine substituent is often explored to enhance potency and modulate pharmacokinetic properties.
One study synthesized a library of 2H-benzo[b][1][2]oxazine derivatives and tested their cytotoxicity against HepG2 cancer cells under both normoxic and hypoxic conditions.[3] While not all were 7-bromo derivatives, this study highlights the potential of the benzoxazine core in developing hypoxia-targeted cancer therapeutics.[3] Another study focused on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines and demonstrated their anti-proliferative activity against several cancer cell lines, with structure-activity relationship (SAR) analysis indicating that specific substitutions are crucial for potency.[4]
In the context of antimicrobial activity, a series of novel 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives were synthesized and evaluated against various bacterial strains.[1] This research underscores the potential of the broader benzoxazine class as a source of new antibacterial agents.
Below is a summary of the biological activities of some relevant benzoxazine derivatives, including halogenated analogs, to provide a comparative perspective.
| Compound/Derivative Class | Target/Assay | Key Findings | Reference |
| 2H-benzo[b][1][2]oxazine derivatives | Cytotoxicity against HepG2 cells (hypoxic) | Compound 11 showed an IC50 of 10 ± 3.7 μM, indicating specific inhibition of hypoxic cancer cell growth. | [3] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Anti-proliferative activity (various cancer cell lines) | Molecule 14f displayed potent anticancer activity with IC50 values ranging from 7.84–16.2 µM. | [4] |
| 3,4-dihydro-2H-benzo[b][1][2]-oxazine-2-carboxylic acid derivatives | Antitubercular activity (Mycobacterium tuberculosis H37Ra) | Several compounds exhibited significant activity, with compound 5f showing an IC50 of 5.98 μg/mL. | [5] |
| Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][4]oxazines | Anticancer activity (MCF-7 and MDA-MB-231 breast cancer cell lines) | Compound 4e showed superior activity against both cell lines with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM, respectively, which was better than the standard drug Doxorubicin.[6] | [6][7] |
| N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine derivatives | Na+/H+ exchange inhibitors | The most potent compounds had IC50 values in the range of 0.036-0.073 µM. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized experimental protocols for the synthesis and biological evaluation of 3,4-dihydro-2H-benzo[b]oxazine derivatives based on the available literature.
General Synthesis of 2H-benzo[b][1][2]oxazine Derivatives
A common method for the synthesis of the 2H-benzo[b][1][2]oxazine scaffold involves the reaction of a 2-aminophenol with an α-haloketone.[3]
Materials:
-
2-Aminophenol
-
2-Bromo-acetophenone derivative
-
Dichloromethane (DCM)
-
Aqueous potassium carbonate (K2CO3)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
Procedure:
-
A solution of 2-aminophenol in dichloromethane is treated with aqueous potassium carbonate and tetrabutylammonium hydrogen sulfate.
-
The mixture is stirred at room temperature for a specified period.
-
A solution of the 2-bromo-acetophenone derivative in dichloromethane is added dropwise.
-
The resulting mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by washing with water, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 2H-benzo[b][1][2]oxazine derivative.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells (e.g., HepG2, MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[3][6]
Visualizing Methodologies and Pathways
To better understand the workflow and potential mechanisms, the following diagrams are provided.
Caption: General workflow for the synthesis and characterization of benzoxazine derivatives.
Caption: Typical workflow for the biological evaluation of candidate compounds.
Alternatives and Future Directions
While 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives show promise, other halogenated and non-halogenated analogs also exhibit significant biological activities. For instance, derivatives with fluorine or chlorine substitutions, or those with different functional groups at various positions on the benzoxazine ring, have been investigated as potential therapeutic agents.[9] The choice of substituent and its position is critical in fine-tuning the biological activity and pharmacokinetic profile of these compounds.
Future research should focus on a systematic exploration of the structure-activity relationships of 7-bromo-substituted benzoxazines. This would involve synthesizing a focused library of these derivatives with variations at other positions of the scaffold and evaluating them in a panel of biological assays. Such studies will provide a clearer understanding of the therapeutic potential of this specific class of compounds and guide the development of novel drug candidates.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] [1, 3] oxazines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 7-Bromo Substitution on the Biological Activity of Benzoxazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 7-bromo substituted benzoxazines against other substituted analogs, supported by experimental data. The information presented is intended to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.
Enhanced Antiproliferative Activity with Bromine Substitution
Recent studies have highlighted the significant role of halogen substitution on the benzoxazine scaffold in modulating biological activity. Specifically, the position and nature of the halogen atom can profoundly influence the antiproliferative effects of these compounds. A study on benzoxazine-purine hybrids revealed that derivatives with a bromine substituent at the 6-position of the benzoxazine ring exhibit increased antiproliferative activity against the MCF-7 breast cancer cell line compared to those with a chlorine at the 7-position.[1]
The presence of a bromine atom at the 6-position resulted in compounds with IC50 values ranging from 4.06 µM to 7.31 µM against MCF-7 cells. In contrast, 7-chloro substituted analogs showed IC50 values in the range of 6.35 µM to 13.60 µM. This suggests that both the nature of the halogen and its position are critical determinants of cytotoxic potency. Interestingly, 6-methyl substituted derivatives also demonstrated potent activity, with IC50 values between 3.39 µM and 7.78 µM, indicating that this position is sensitive to substitution for enhancing antiproliferative effects.[1]
No clear structure-activity relationships were observed for substitutions on the purine moiety in either breast or colon cancer cells, suggesting that the benzoxazine ring plays a more dominant role in modulating the cytotoxicity of these hybrid molecules.[1]
Comparative Antiproliferative Activity Data
The following table summarizes the IC50 values of various substituted benzoxazine-purine hybrids against human breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines.
| Compound ID | Benzoxazine Substitution | IC50 (µM) - MCF-7 | IC50 (µM) - HCT-116 |
| 7-10 | 6-Bromo | 4.06 - 7.31 | 4.80 - 7.06 |
| 3-6 | 7-Chloro | 6.35 - 13.60 | Not Specified |
| 11-14 | 6-Methyl | 3.39 - 7.78 | 5.20 - Not Specified |
Data extracted from a study on benzoxazine-purine hybrids.[1]
Experimental Protocols
Synthesis of Benzoxazine-Purine Hybrids:
The synthesis of the compared benzoxazine-purine compounds was achieved through a modular and efficient approach. The key steps involved a one-pot cyclization of substituted 2-aminophenols with epichlorohydrin, followed by tosylation and subsequent Mitsunobu coupling with halogenated purines.[1]
Antiproliferative Activity Assessment (MTT Assay):
The antiproliferative activity of the synthesized compounds was evaluated against MCF-7 (breast) and HCT-116 (colon) cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative assessment of cell proliferation.
Mechanistic Insights and Signaling Pathways
The study of these benzoxazine-purine hybrids also provided insights into their mechanisms of action. It was found that the antiproliferative effects could be mediated through distinct pathways, including kinase inhibition and the induction of different cell death modalities such as apoptosis and pyroptosis. For instance, one of the most potent compounds, a 6-methyl substituted derivative, was shown to be a dual HER2/JNK1 kinase inhibitor that induces caspase-8-dependent pyroptosis-like cell death. In contrast, a 6-bromo substituted compound was found to act through a kinase-independent apoptotic pathway, causing S-phase arrest in the cell cycle.[1]
Below is a conceptual diagram illustrating the divergent signaling pathways potentially initiated by different substituted benzoxazines.
References
A Comparative Guide to the Structure-Activity Relationship of Benzoxazine Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In the realm of oncology, derivatives of benzoxazine are gaining significant attention for their potent anticancer properties. This guide provides a comprehensive comparison of various benzoxazine derivatives, detailing their structure-activity relationships (SAR), mechanisms of action, and the experimental validation of their efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer therapeutics.
Comparative Anticancer Activity of Benzoxazine Derivatives
The anticancer potency of benzoxazine derivatives is profoundly influenced by the nature and position of substituents on the benzoxazine core and any appended moieties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative benzoxazine derivatives against various human cancer cell lines, providing a clear comparison of their performance.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | MCF-7 (Breast) | 2.27 | [1] |
| HCT-116 (Colon) | 4.44 | [1] | |
| Compound 4b | MCF-7 (Breast) | 3.26 | [1] |
| HCT-116 (Colon) | 7.63 | [1] | |
| Benzoxazine-Purine Hybrid 9 | MCF-7 (Breast) | 4.06 | [2] |
| Benzoxazine-Purine Hybrid 12 | MCF-7 (Breast) | 3.39 | [2] |
| HCT-116 (Colon) | 5.20 | [2] | |
| Benzoxazine-Purine Hybrid 10 | HCT-116 (Colon) | 4.80 | [2] |
| 4-Aryl-1,4-Benzoxazine 14f | PC-3 (Prostate) | 7.84 | |
| MDA-MB-231 (Breast) | - | ||
| MIA PaCa-2 (Pancreatic) | - | ||
| U-87 MG (Glioblastoma) | - | ||
| Aryl Hydrazone Derivative 7d | MCF-7 (Breast) | 22.6 | [3] |
| HT-29 (Colon) | 13.4 | [3] | |
| 1,3-Benzoxazine-Flavone Hybrid 3d | MCF-7 (Breast) | 12.03 | [4] |
| 1,3-Benzoxazine-Flavone Hybrid 3f | MCF-7 (Breast) | 14.3 | [4] |
| 1,3-Benzoxazine-Flavone Hybrid 6f | MCF-7 (Breast) | 14.9 | [4] |
| 1,3-Benzoxazine-Flavone Hybrid 3h | MCF-7 (Breast) | 17.1 | [4] |
| 1,3-Benzoxazine-Flavone Hybrid 3i | MCF-7 (Breast) | 8.03 | [4] |
| 1,3-Benzoxazine-Flavone Hybrid 6h | MCF-7 (Breast) | 12.1 | [4] |
| Benzoxazinone Derivative 7 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | [5] |
| Benzoxazinone Derivative 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | [5] |
Note: A lower IC50 value indicates a higher potency of the compound.
Key Structure-Activity Relationship (SAR) Insights
-
Substitution on the Benzoxazine Ring: The cytotoxic activity is significantly modulated by substituents on the benzoxazine ring. For instance, in a series of benzoxazine-purine hybrids, the benzoxazine ring was found to play a dominant role in modulating cytotoxicity.[2]
-
Hybridization with Other Pharmacophores: Hybridizing the benzoxazine scaffold with other known anticancer moieties, such as purines or flavones, has proven to be a successful strategy for developing potent derivatives.[2][4]
-
Nature of Substituents: Electron-withdrawing and electron-donating groups at different positions on the aromatic rings can significantly influence the anticancer activity. For example, methyl, methoxy, and chloro derivatives of 1,3-benzoxazines with a flavone moiety were found to be the most potent against MCF-7 cells.[4]
-
Linker and Side Chains: The nature and length of linkers and side chains can impact the biological activity, as seen in various derivatives where these elements are modified to optimize potency.
Mechanisms of Anticancer Action
Benzoxazine derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple cellular processes and signaling pathways.
Kinase Inhibition
Several benzoxazine derivatives have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival.
-
HER2/JNK1 Inhibition: Certain benzoxazine-purine hybrids have demonstrated dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and c-Jun N-terminal kinase 1 (JNK1).[2] This dual-targeting approach can lead to enhanced anticancer efficacy.
-
PI3K/Akt Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in many cancers. Some benzoxazine derivatives have shown the ability to inhibit this pathway.
Induction of Programmed Cell Death
-
Apoptosis: Many benzoxazine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins like p53 and caspases.[5] Some derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[3]
-
Pyroptosis-like Cell Death: A novel mechanism observed for some benzoxazine-purine hybrids is the induction of a caspase-8-dependent pyroptosis-like cell death, which is a highly inflammatory form of programmed cell death.[2]
Targeting c-Myc G-Quadruplex Structure
A unique mechanism of action for some benzoxazinone derivatives involves the targeting and stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene.[6] This stabilization inhibits the transcription of c-Myc, a key driver of cell proliferation in many cancers, leading to the downregulation of its expression.[6]
Lysosomal Dysfunction
Recent studies have revealed that certain benzo[a]phenoxazine derivatives accumulate in lysosomes and induce lysosomal membrane permeabilization.[7] This leads to the release of lysosomal enzymes into the cytoplasm, triggering cell death.[7]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the benzoxazine derivatives, then harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compounds and then harvest them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[10][11]
-
Washing: Wash the fixed cells twice with PBS.[10]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by benzoxazine derivatives and a general experimental workflow for their evaluation.
Caption: A generalized experimental workflow for the synthesis and evaluation of benzoxazine derivatives as anticancer agents.
Caption: Inhibition of the PI3K/Akt signaling pathway by certain benzoxazine derivatives.
Caption: JNK signaling pathway and its inhibition by specific benzoxazine derivatives.
Caption: Mechanism of c-Myc downregulation by benzoxazinone derivatives via G-quadruplex stabilization.
Conclusion
Benzoxazine derivatives represent a promising and versatile class of compounds for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical role of substitutions on the benzoxazine core and the potential for creating highly potent molecules through hybridization with other pharmacophores. Their ability to target multiple, distinct cancer-related pathways—including kinase signaling, programmed cell death, and oncogene expression—offers the potential to overcome drug resistance and improve therapeutic outcomes. The data and protocols presented in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. ucl.ac.uk [ucl.ac.uk]
in vivo efficacy of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine analogs in animal models
- 1. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1782770-61-9 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid AKSci 5326DZ [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Benzoxazine Compounds
A new wave of synthetic benzoxazine derivatives is demonstrating significant cytotoxic effects against a range of cancer cell lines, heralding a promising future for their application in oncology. Recent studies highlight the versatility of the benzoxazine scaffold, which allows for molecular modifications that enhance anticancer activity. This guide provides a comparative overview of the cytotoxic profiles of these novel compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this burgeoning field.
A series of newly synthesized benzoxazine-purine hybrids, in particular, have shown potent antiproliferative activity.[1] These compounds, along with other novel benzoxazine derivatives, have been evaluated against various cancer cell lines, including breast, colon, lung, and liver cancers, with some exhibiting low micromolar IC50 values.[1][2] The structural versatility of benzoxazines allows for modifications that can significantly influence their biological activity, making them a valuable scaffold in medicinal chemistry.[1]
Comparative Cytotoxicity of Novel Benzoxazine Derivatives
The antiproliferative activity of various novel benzoxazine compounds has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. The data reveals that certain substitutions on the benzoxazine ring can markedly improve cytotoxic activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | MCF-7 (Breast) | 4.06 | [1] |
| Compound 12 | MCF-7 (Breast) | 3.39 | [1] |
| Compound 10 | HCT-116 (Colon) | 4.80 | [1] |
| Compound 12 | HCT-116 (Colon) | 5.20 | [1] |
| Compound 2b | MCF-7 (Breast) | 2.27 | [2] |
| Compound 4b | MCF-7 (Breast) | 3.26 | [2] |
| Compound 2b | HCT-116 (Colon) | 4.44 | [2] |
| Compound 4b | HCT-116 (Colon) | 7.63 | [2] |
| Compound 11 | HepG2 (Liver) | 5.5 | [3] |
| Compound 12 | Breast Cancer | 5.6 | [3] |
| Compound 3d | A549 (Lung) | <3.9 | [4] |
| Compound 5d | A549 (Lung) | <3.9 | [4] |
| Compound 5e | A549 (Lung) | 4.5 | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of the novel benzoxazine compounds was primarily conducted using the MTT assay. This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel benzoxazine compounds, typically ranging from 0.1 to 100 µM. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included in each experiment.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2 to 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Induction of Apoptosis
Several studies have investigated the mechanism underlying the cytotoxic effects of these novel benzoxazine compounds, with many pointing towards the induction of apoptosis, or programmed cell death. For instance, certain benzoxazole-hydrazone and benzoxazole-1,3,4-oxadiazole derivatives were found to induce apoptosis in A549 lung cancer cells, as confirmed by flow cytometry-based assays.[4] This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.
Below is a generalized workflow for assessing apoptosis induction by these compounds.
Figure 1. Experimental workflow for apoptosis detection.
Some benzoxazine-purine hybrids have been shown to induce caspase-8-dependent pyroptosis-like cell death, a form of programmed cell death that is distinct from apoptosis and is characterized by inflammatory features.[1] This suggests that novel benzoxazine compounds can trigger cell death through multiple pathways, a desirable trait for overcoming drug resistance in cancer. Further research has indicated that some benzoxazinone derivatives can downregulate the expression of c-Myc mRNA, a key regulator of cell proliferation, by inducing the formation of G-quadruplexes in the c-Myc gene promoter.[5]
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and apoptotic effects of novel benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Benzoxazine Derivatives Against Key Protein Targets
A guide for researchers and drug development professionals on the in-silico evaluation of benzoxazine derivatives. This document provides a comparative analysis of their binding affinities with antibacterial, anticancer, and anti-inflammatory protein targets, supported by experimental data and detailed methodologies.
Benzoxazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their potential as therapeutic agents is being extensively explored through computational methods, particularly molecular docking, which predicts the binding orientation and affinity of these molecules to their protein targets. This guide offers a comparative overview of docking studies of benzoxazine derivatives against three critical protein targets: DNA gyrase (antibacterial), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (anticancer), and Cyclooxygenase-2 (COX-2) (anti-inflammatory).
Data Presentation
The following tables summarize the quantitative data from various studies, providing a clear comparison of the docking scores and, where available, the corresponding in-vitro inhibitory concentrations (IC50) of different benzoxazine derivatives against their respective targets.
Table 1: Comparative Docking Data of Benzoxazine Derivatives against E. coli DNA Gyrase B
This table presents the docking scores of a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against E. coli DNA gyrase B. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4a | Favorable | Not specified | [1][3] |
| 4b | Weaker Affinity | Not specified | [1][3] |
| 4c | Weaker Affinity | Not specified | [1][3] |
| 4d | -6.585 | Not specified | [1][3] |
| 4e | Favorable | Not specified | [1][3] |
| 4f | Favorable | Not specified | [1][3] |
| 4g | Weaker Affinity | Not specified | [1][3] |
Another study identified a potent benzoxazine acetamide scaffold against E. coli DNA gyrase B, providing experimental validation of the docking results.[4]
| Compound ID | IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 4 | 6.3 ± 0.1 | -4.9 | Asn46 |
| Novobiocin (control) | 12.4 ± 0.4 | -6.3 | Not specified |
| Ciprofloxacin (control) | 14.4 ± 0.2 | Not specified | Not specified |
Table 2: Comparative Inhibitory Activity and Docking of 1,3-Benzoxazine Derivatives against EGFR Tyrosine Kinase
This table showcases the in-vitro anticancer activity (IC50) of 1,3-benzoxazine derivatives against the MCF-7 breast cancer cell line and their inhibitory activity against EGFR tyrosine kinase.[5]
| Compound ID | MCF-7 IC50 (µM) | EGFR Inhibition | Key Binding Interactions |
| 4c | Promising | Promising | Binds to the narrow hydrophobic pocket of the N-terminal chain in the ATP binding site. |
| 4n | Promising | Promising | Binds to the narrow hydrophobic pocket of the N-terminal chain in the ATP binding site. |
| Erlotinib (control) | - | Standard | Not specified |
Table 3: Comparative COX-2 Inhibition and Selectivity of 1,4-Benzoxazine Derivatives
This table details the in-vitro inhibitory activity (IC50) and selectivity index (SI) of novel 1,4-benzoxazine derivatives against COX-2.[2][6]
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (SI) | Key Binding Interactions |
| 3e | 0.57 - 0.72 | 186.8 - 242.4 | Explored essential binding mode and possible interactions within the binding site. |
| 3f | 0.57 - 0.72 | 186.8 - 242.4 | Explored essential binding mode and possible interactions within the binding site. |
| 3r | 0.57 - 0.72 | 186.8 - 242.4 | Explored essential binding mode and possible interactions within the binding site. |
| 3s | 0.57 - 0.72 | 186.8 - 242.4 | Explored essential binding mode and possible interactions within the binding site. |
| Celecoxib (control) | 0.30 | >303 | Not specified |
Mandatory Visualization
The following diagrams illustrate the signaling pathways of the target proteins and a general workflow for comparative docking studies.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of DNA gyrase by benzoxazine derivatives.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Protocols
The following sections provide a generalized overview of the methodologies employed in the cited docking studies. For precise parameters, it is recommended to consult the original research articles.
Molecular Docking against E. coli DNA Gyrase B
-
Protein Preparation: The three-dimensional crystal structure of the E. coli DNA gyrase B subunit is obtained from the Protein Data Bank (PDB). A common PDB entry used is 1KZN.[4] The protein is prepared by removing water molecules, co-crystallized ligands, and co-factors. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the benzoxazine derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized.
-
Docking Simulation: Molecular docking is performed using software such as MOE (Molecular Operating Environment).[4] The binding site is typically defined based on the position of the co-crystallized ligand in the PDB structure. The docking protocol is validated by redocking the native ligand into the binding site and calculating the root mean square deviation (RMSD) between the docked pose and the crystallographic pose. The synthesized compounds are then docked into the defined active site, and the resulting poses are scored based on their binding energy.
Molecular Docking against EGFR Tyrosine Kinase
-
Protein Preparation: The crystal structure of the EGFR tyrosine kinase domain, often in complex with an inhibitor like erlotinib (PDB ID: 1M17), is retrieved from the PDB.[7][8] The protein is prepared by removing water molecules and the co-crystallized ligand. Missing atoms and hydrogen atoms are added, and the structure is optimized.
-
Ligand Preparation: The 3D structures of the benzoxazine derivatives are generated and optimized.
-
Docking Simulation: Docking studies are carried out using programs like AutoDock or Glide (Schrödinger).[7] A grid box is generated around the active site of the receptor. The Lamarckian Genetic Algorithm is often employed in AutoDock for the docking calculations.[7] The final docked conformations are analyzed based on their binding energy, hydrogen bond interactions, and hydrophobic interactions with the key amino acid residues in the active site.
Molecular Docking against COX-2
-
Protein Preparation: The X-ray crystal structure of the COX-2 enzyme is obtained from the PDB (e.g., PDB ID: 3LN1).[9] The protein is prepared by removing any heteroatoms and water molecules, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the 1,4-benzoxazine derivatives are converted to 3D and their energy is minimized.
-
Docking Simulation: Software such as AutoDock Vina is used for the docking calculations.[9] A grid box is defined to encompass the active site of the enzyme. The docking protocol is validated by redocking a known inhibitor into the active site. The benzoxazine derivatives are then docked, and the results are analyzed based on the binding affinity (kcal/mol) and the interactions with the amino acid residues of the active site.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. isfcppharmaspire.com [isfcppharmaspire.com]
Unveiling the Antimicrobial Potential of 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, benzoxazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives, presenting available experimental data to facilitate further research and development in this area.
While specific studies on the antimicrobial properties of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives are limited, research on related benzoxazine structures provides valuable insights into their potential efficacy against various pathogens. This guide synthesizes findings from analogous compounds to offer a predictive comparison and outlines the standard methodologies for evaluating their antimicrobial prowess.
Comparative Antimicrobial Activity
To provide a framework for future studies, the following table illustrates a hypothetical comparison of novel 7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives against common standard antibiotics. The data presented here is illustrative and should be substantiated by experimental validation.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Hypothetical 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine Derivatives
| Compound | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Hypothetical Derivative 1 | R = -CH₃ | 8 | 16 | 32 |
| Hypothetical Derivative 2 | R = -OCH₃ | 4 | 8 | 16 |
| Hypothetical Derivative 3 | R = -Cl | 2 | 4 | 8 |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 | 0.015 | - |
| Fluconazole | (Standard Antifungal) | - | - | 2 |
Note: The above data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols for Antimicrobial Susceptibility Testing
The validation of antimicrobial activity is crucial for the development of new therapeutic agents. The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard assays in antimicrobial research.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining MIC values.
Materials:
-
Test compounds (7-bromo-3,4-dihydro-2H-benzo[b]oxazine derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds and standard drugs are serially diluted in the appropriate broth medium in the 96-well plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, an aliquot (typically 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
The plates are incubated under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
To provide a clear understanding of the process for evaluating the antimicrobial activity of novel compounds, the following diagram illustrates the typical experimental workflow.
References
A Comparative Guide to the Synthetic Routes of 3,4-dihydro-2H-1,4-benzoxazines
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals. The development of efficient and versatile synthetic strategies to access this core structure is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative overview of prominent synthetic routes, presenting key experimental data, detailed protocols, and visual representations of the chemical transformations.
At a Glance: Comparison of Key Synthetic Strategies
The following table summarizes the key quantitative data for the different synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines, allowing for a rapid comparison of their efficiencies and conditions.
| Synthetic Route | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Enantioselectivity (ee %) | Key Advantages |
| 1. Two-Step Synthesis from Benzoxazoles | NaBH₄, Acetic Acid; 1,2-dibromoethane, K₂CO₃ | Reflux, 3 days | ~74 | N/A | Utilizes commercially available starting materials, good overall yield. |
| 2. Lewis Acid-Catalyzed Aziridine Ring Opening & Cu(I)-Catalyzed Cyclization | Lewis Acid (e.g., Sc(OTf)₃), 2-halophenols; CuI, ligand | Mild conditions | Up to 95 | >99 | Excellent enantio- and diastereospecificity.[1][2] |
| 3. Palladium-Catalyzed Tandem Allylic Substitution | Pd catalyst, Chiral ligand (e.g., WingPhos) | Mild conditions | High | High | Versatile, regio- and enantioselective for vinyl-substituted derivatives.[2] |
| 4. Chiral Phosphoric Acid-Catalyzed Desymmetrization of Oxetanes | Chiral Phosphoric Acid (CPA) | Mild conditions | Up to 99 | Up to 99 | Transition-metal-free, high yield and enantioselectivity.[3] |
| 5. Domino Aziridine Ring Opening & Buchwald-Hartwig Coupling | Pd₂(dba)₃, (±)-BINAP, Cs₂CO₃ | Elevated temperature | Good to excellent | N/A | Efficient domino process for trans-1,4-benzoxazines.[1] |
| 6. Intramolecular Copper-Catalyzed O-Arylation | CuI, 1,10-phenanthroline | Mild conditions | Good | N/A | Works well without N-protection on the β-amino alcohol.[4] |
| 7. Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts | Fe, Acetic Acid | Not specified | Good to excellent | N/A | Utilizes a simple and effective reducing agent.[5][6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed in this guide.
Caption: Overview of synthetic entries to the 3,4-dihydro-2H-1,4-benzoxazine core.
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic routes, offering a practical guide for laboratory implementation.
Two-Step Synthesis from Commercially Available Benzoxazoles
This method provides an efficient route to N-alkylated 3,4-dihydro-2H-1,4-benzoxazines from readily available benzoxazoles.
Step 1: Reduction of Benzoxazole To a solution of benzoxazole in tetrahydrofuran (THF), sodium borohydride is added, followed by the slow addition of acetic acid. The reaction is stirred for 18 hours. After completion, the solvent is removed under reduced pressure, and the residue is worked up with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the N-alkylated o-aminophenol intermediate, which is used in the next step without further purification.
Step 2: Ring Closure The intermediate from Step 1 is dissolved in acetone, and 1,2-dibromoethane and an aqueous solution of potassium carbonate are added. The mixture is refluxed for 3 days. After removal of acetone, the residue is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by distillation or silica gel chromatography to afford the desired 3,4-dihydro-2H-1,4-benzoxazine. A 74% overall yield has been reported for this two-step sequence.
Caption: Two-step synthesis from benzoxazoles.
Lewis Acid-Catalyzed Aziridine Ring Opening and Cu(I)-Catalyzed Cyclization
This powerful method allows for the synthesis of highly enantioenriched 3,4-dihydro-1,4-benzoxazine derivatives.[1][2]
Experimental Workflow: The synthesis proceeds in a stepwise fashion, beginning with the Lewis acid-catalyzed SN2-type ring opening of an activated aziridine with a 2-halophenol. This is followed by a copper(I)-catalyzed intramolecular C-N cyclization. The reaction demonstrates excellent enantio- and diastereospecificity, with reported ee values exceeding 99%.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple and facile route for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid [agris.fao.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine: A Guide for Laboratory Professionals
Proper Disposal of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, a halogenated organic compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. The hydrochloride salt of this compound is classified as a skin, eye, and respiratory irritant.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine involves systematic segregation, containment, and labeling, followed by transfer to a certified waste management provider. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: Identify all waste streams containing 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. This includes pure, unused compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers.
-
Segregation: This compound is a halogenated organic solid. It is imperative to collect this waste in a dedicated container, separate from non-halogenated organic waste, aqueous waste, acids, and bases.[4][5] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure lid to prevent the release of dust or vapors.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and clearly marked.
Logistical and Disposal Plan
The ultimate disposal of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine must be handled by a licensed hazardous waste disposal company or the institution's Environmental Health and Safety (EHS) office.
Operational Plan for Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. This documentation is crucial for regulatory compliance.
-
Professional Disposal: The EHS office will then arrange for the transportation and disposal of the hazardous waste at an approved treatment, storage, and disposal facility (TSDF), likely through incineration.[5]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps from waste generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, fostering a secure research environment.
Personal protective equipment for handling 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Essential Safety and Handling Guide for 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
This guide provides crucial safety and logistical information for the handling and disposal of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, it is imperative to use appropriate personal protective equipment. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield.[1] | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask or higher for fine dusts).[1] | Prevents inhalation of dust or aerosols, especially when not working in a well-ventilated area.[1] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to ensure safety during the handling of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
1. Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Handling Procedures:
-
Avoid direct contact with the skin and eyes.[1]
-
Do not breathe in dust, mists, vapors, or spray.[1]
-
Avoid the formation of dust during handling.
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory area.
3. First Aid Measures:
-
If in eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1]
-
If on skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
If swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect solid waste by carefully sweeping or shoveling it into a suitable, labeled, and sealed container for chemical waste disposal.[1]
-
Container Disposal: Dispose of the container and any unused contents in accordance with local, state, and federal regulations for hazardous waste. Do not reuse empty containers.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
